molecular formula C4H9NO2 B555794 NSC 16590 CAS No. 62-57-7

NSC 16590

Cat. No.: B555794
CAS No.: 62-57-7
M. Wt: 103.12 g/mol
InChI Key: FUOOLUPWFVMBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-aminoisobutyric acid is a rare, non-protein amino acid and end-product of pyrimidine metabolism, excreted in urine and found in some antibiotics of fungal origin. With the exception of a few bacteria, it is non-metabolisable, and therefore used in bioassays. It is functionally related to a propionic acid and an isobutyric acid. It is a tautomer of a 2-aminoisobutanoic acid zwitterion.
2-Aminoisobutyric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2-Aminoisobutyric acid has been reported in Garcinia mangostana, Apis cerana, and Caenorhabditis elegans with data available.
RN given refers to unlabeled cpd

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-4(2,5)3(6)7/h5H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOOLUPWFVMBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

65503-84-6
Record name Alanine, 2-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65503-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0058772
Record name 2-Methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid
Record name 2-Aminoisobutyric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19513
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Aminoisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

181 mg/mL at 25 °C
Record name 2-Aminoisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

62-57-7
Record name Aminoisobutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminoisobutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-aminoisobutyric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02952
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Aminoisobutyric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16590
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Alanine, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2-methylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.495
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-AMINOISOBUTYRIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E7ZW41IQU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Aminoisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

335 °C
Record name 2-Aminoisobutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001906
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of NSC 16590 (2-Aminoisobutyric Acid)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction:

NSC 16590 is chemically identified as 2-Aminoisobutyric acid (Aib), a non-proteinogenic α-amino acid.[1][2][3] Unlike many other compounds with the "NSC" designation, which are often investigated for their anticancer properties, the primary mechanisms of action of this compound are not directly related to oncology. This technical guide elucidates the core biological activities of this compound, focusing on its role as an inhibitor of plant ethylene (B1197577) biosynthesis and its impact on peptide structure and function. This document provides a comprehensive overview for researchers interested in the fundamental biochemistry and potential applications of this unique amino acid analog.

Core Mechanisms of Action

The biological effects of this compound (2-Aminoisobutyric acid) are primarily centered on two distinct areas: plant biology and peptide chemistry.

  • Inhibition of Ethylene Biosynthesis in Plants: this compound is a well-characterized inhibitor of ethylene production in higher plants.[4] Ethylene is a crucial plant hormone that regulates a wide array of physiological processes, including fruit ripening, senescence, and leaf abscission. The inhibitory action of this compound is specific to the final step in the ethylene biosynthesis pathway. It acts as a competitive inhibitor of the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase.[5] By blocking the conversion of ACC to ethylene, this compound can delay ethylene-dependent processes, such as the wilting of cut flowers.

  • Induction of Helical Conformations in Peptides: A significant characteristic of this compound is its ability to act as a strong helix inducer when incorporated into peptide chains. The gem-dimethyl group on its α-carbon restricts the conformational freedom of the peptide backbone, promoting the formation of stable 310- or α-helical secondary structures. This property is of considerable interest in peptide engineering and the design of synthetic peptides with specific, stable conformations. This compound is a component of some fungal antibiotics, such as alamethicin, where its presence is crucial for their structure and function.

  • Amino Acid Transport Studies: As a non-metabolizable amino acid, this compound has been utilized as a tool to investigate amino acid transport systems across biological membranes. Its uptake and release can be measured to characterize the activity and regulation of various amino acid transporters without the complication of it being incorporated into proteins or degraded.

Signaling and Metabolic Pathways

Ethylene Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the ethylene biosynthesis pathway in plants and the point of inhibition by this compound (2-Aminoisobutyric acid).

Ethylene_Biosynthesis_Inhibition SAM S-adenosyl-Met (SAM) ACC 1-aminocyclopropane-1-carboxylate (ACC) SAM->ACC ACS Ethylene Ethylene ACC->Ethylene ACO ACS ACC Synthase ACO ACC Oxidase AIB This compound (2-Aminoisobutyric acid) AIB->ACO Inhibits

Inhibition of the Ethylene Biosynthesis Pathway by this compound.

Quantitative Data

The following table summarizes quantitative data related to the biological effects of this compound (2-Aminoisobutyric acid).

ParameterOrganism/SystemValueReference
Inhibition of auxin-induced stomatal openingVicia faba L.Inhibition observed
Inhibition of AIB exit from small intestine (half-maximal inhibition)Anuran (frog)2.5 mM (by L-leucine)
Application to inhibit pericarp browningLongan fruit100 mM

Experimental Protocols

In Vitro Antifungal Assay

This protocol is a general method for assessing the antifungal activity of compounds like the lipopeptides mentioned in the search results, and can be adapted for testing compounds like this compound.

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a fungal pathogen.

Materials:

  • Fungal pathogen (e.g., Botrytis cinerea)

  • Potato Dextrose Agar (B569324) (PDA) plates

  • Test compound (this compound) dissolved in a suitable solvent

  • Spectrophotometer

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Fungal Culture: Grow the fungal pathogen on PDA plates for 7-10 days at 25°C.

  • Spore Suspension: Prepare a spore suspension by flooding the agar surface with sterile water and gently scraping the surface. Filter the suspension to remove mycelial fragments and adjust the spore concentration using a spectrophotometer.

  • Serial Dilution: Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well plate.

  • Inoculation: Add the fungal spore suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 25°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the test compound that completely inhibits visible fungal growth.

Ethylene Production Inhibition Assay in Plant Tissue

This protocol describes a method to quantify the inhibitory effect of this compound on ethylene production in plant tissues.

Objective: To measure the reduction in ethylene biosynthesis in the presence of this compound.

Materials:

  • Plant tissue (e.g., cotyledonary segments of cocklebur seeds)

  • Incubation buffer

  • This compound (2-Aminoisobutyric acid) solutions of varying concentrations

  • Gas-tight vials

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

  • Tissue Preparation: Excise segments of the plant tissue and allow them to equilibrate in the incubation buffer.

  • Treatment: Incubate the tissue segments in the incubation buffer containing different concentrations of this compound. A control group without this compound should be included.

  • Incubation: Place the treated tissue segments in gas-tight vials and incubate for a specific period under controlled light and temperature conditions.

  • Gas Sampling: After incubation, withdraw a sample of the headspace gas from each vial using a gas-tight syringe.

  • Ethylene Quantification: Inject the gas sample into the GC-FID to measure the ethylene concentration.

  • Data Analysis: Compare the ethylene production in the this compound-treated samples to the control to determine the extent of inhibition.

Conclusion

This compound, or 2-Aminoisobutyric acid, is a non-proteinogenic amino acid with well-defined roles in plant physiology and peptide chemistry. Its primary mechanism of action involves the inhibition of ACC oxidase, a key enzyme in the ethylene biosynthesis pathway in plants. Additionally, its unique structural properties make it a valuable tool for inducing and stabilizing helical conformations in synthetic peptides. While not a direct subject of cancer research like many other NSC compounds, this compound serves as an important molecule for fundamental studies in plant science, biochemistry, and biotechnology. The experimental protocols and data presented in this guide provide a foundation for researchers to further explore the biological activities and potential applications of this compound.

References

NSC 16590: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 16590, more commonly known as 2-Aminoisobutyric Acid (AIB) or α-methylalanine, is a non-proteinogenic α-amino acid with significant applications in both plant biology and peptide drug design. Initially discovered in natural sources such as meteorites and fungal antibiotics, AIB has garnered considerable interest for its unique biological and chemical properties. In plant physiology, it is a well-characterized inhibitor of ethylene (B1197577) biosynthesis, specifically targeting the enzyme 1-aminocyclopropane-1-carboxylate (ACC) oxidase. In the realm of medicinal chemistry, its gem-dimethyl structure imparts a strong conformational constraint, making it a valuable building block for creating stable, helical peptides with enhanced therapeutic potential. This document provides a comprehensive overview of the discovery, chemical synthesis, and biological activities of this compound, including detailed experimental protocols and a summary of its quantitative effects.

Discovery and Chemical Properties

First discovered in the early 19th century, 2-Aminoisobutyric acid is a rare amino acid found in nature.[1] It has been identified in meteorites and is a component of certain fungal antibiotics, such as alamethicin (B1591596) and some lantibiotics.[1] Unlike the 20 common proteinogenic amino acids, AIB is not incorporated into proteins during ribosomal translation in most organisms.[1]

Chemical Properties of this compound (2-Aminoisobutyric Acid)

PropertyValueReference
Systematic Name 2-Amino-2-methylpropanoic acid--INVALID-LINK--
Synonyms This compound, 2-Aminoisobutyric acid, AIB, α-Methylalanine, α,α-Dimethylglycine--INVALID-LINK--
CAS Number 62-57-7--INVALID-LINK--
Molecular Formula C4H9NO2--INVALID-LINK--
Molecular Weight 103.12 g/mol --INVALID-LINK--
Appearance White crystalline powderChemicalBook
Solubility Soluble in water, practically insoluble in hydrophobic solvents.ChemicalBook
pKa (carboxyl) 2.36Wikipedia
pKa (amino) 10.21Wikipedia

Synthesis of this compound

Several methods for the synthesis of 2-Aminoisobutyric acid have been reported. The most common and well-established laboratory method is a modification of the Strecker synthesis.

Experimental Protocol: Strecker Synthesis

This protocol is adapted from the procedure published in Organic Syntheses.

Materials:

Procedure:

  • Cyanohydrin Formation:

    • In a 3-liter round-bottomed flask, dissolve 200 g (3.7 moles) of ammonium chloride in 500 cc of water.

    • Cool the flask in an ice bath to 5–10°C.

    • With vigorous stirring, add a solution of 175 g (3 moles) of acetone in 500 cc of ether.

    • Slowly add a solution of 160 g (3.2 moles) of sodium cyanide in 350 cc of water, maintaining the temperature between 5-15°C.

    • Continue stirring for 2 hours.

    • Separate the ether layer and extract the aqueous layer with two 100 cc portions of ether.

    • Combine the ether extracts and distill off the ether. The residue is primarily acetone cyanohydrin.

  • Aminonitrile Formation:

    • Dilute the acetone cyanohydrin residue with 800 cc of methyl alcohol.

    • Cool the solution and saturate it with ammonia gas.

    • Allow the reaction mixture to stand for 2-3 days.

    • Expel the excess ammonia with a current of air.

    • Remove the methyl alcohol by distillation.

  • Hydrolysis and Isolation:

    • To the residue, add 600 cc of water, followed by 1 kg of 48% hydrobromic acid.

    • Reflux the mixture for two hours.

    • Distill the hydrobromic acid under reduced pressure on a steam bath.

    • Add 400–500 cc of water to the residue and concentrate again under reduced pressure to remove as much HBr as possible.

    • Dissolve the residue in 15-20 times its weight of methyl alcohol and filter.

    • Add an excess of pyridine to the filtrate. The free amino acid will precipitate.

    • Allow to stand overnight, then collect the product on a Büchner funnel, wash thoroughly with methyl alcohol, and dry.

Yield: 92–102 g (30–33% of the theoretical amount).

G Acetone Acetone Cyanohydrin Acetone Cyanohydrin (Intermediate) Acetone->Cyanohydrin Step 1 NaCN_NH4Cl NaCN / NH4Cl in H2O/Ether NaCN_NH4Cl->Cyanohydrin Aminonitrile Aminonitrile (Intermediate) Cyanohydrin->Aminonitrile Step 2 NH3 NH3 (gas) in Methanol NH3->Aminonitrile AIB_HBr AIB•HBr Salt Aminonitrile->AIB_HBr Step 3 HBr HBr (48%) Reflux HBr->AIB_HBr Hydrolysis Hydrolysis AIB 2-Aminoisobutyric Acid (this compound) AIB_HBr->AIB Step 4 Pyridine Pyridine in Methanol Pyridine->AIB

Caption: Strecker synthesis workflow for this compound.

Biological Activity and Mechanism of Action

The primary and most studied biological activity of this compound is its role as an inhibitor of ethylene biosynthesis in plants. It also has significant applications in peptide chemistry due to its conformational properties.

Inhibition of Ethylene Biosynthesis

Ethylene is a key plant hormone that regulates a wide range of developmental processes and stress responses. Its biosynthesis is a tightly regulated pathway, with the final step being the oxidation of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene, catalyzed by the enzyme ACC oxidase (ACO).

This compound (AIB) acts as a structural analog of ACC and functions as a competitive inhibitor of ACC oxidase.[2] By binding to the active site of ACO, AIB prevents the conversion of the natural substrate ACC into ethylene, thereby reducing overall ethylene production.[2]

G cluster_pathway Ethylene Biosynthesis Pathway SAM S-adenosyl-L-methionine (SAM) ACC 1-aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC ACS ACC Synthase (ACS) ACS->ACC Ethylene Ethylene ACC->Ethylene ACO ACC Oxidase (ACO) ACO->Ethylene AIB This compound (AIB) AIB->ACO Inhibits

Caption: Inhibition of ACC Oxidase by this compound.

Quantitative Data on ACC Oxidase Inhibition

Studies have quantified the inhibitory effect of this compound on ACC oxidase activity.

ParameterOrganism/Enzyme SourceValueReference
Inhibition of ACC Oxidase Carnation (Dianthus caryophyllus)22.5% inhibition at 10 mM AIB--INVALID-LINK--
Apparent Km for ACC (in vitro) Townsville stylo (Stylosanthes humilis)156 ± 8.3 µM--INVALID-LINK--

Note: While AIB is a known competitive inhibitor, specific Ki values are not consistently reported across the literature. The apparent Km of the enzyme for its natural substrate, ACC, provides context for the concentration range at which inhibitors would be effective.

Experimental Protocol: In Vitro ACC Oxidase Inhibition Assay

This protocol provides a general method for measuring the inhibitory effect of this compound on ACC oxidase activity in a plant extract.

Materials:

  • Plant tissue (e.g., dormant seeds, fruit mesocarp)

  • Extraction Buffer (e.g., 100 mM Trizma-HCl, pH 7.0, containing polyvinylpolypyrrolidone (PVPP))

  • Reaction Buffer (e.g., 100 mM Trizma-HCl, pH 7.0)

  • Cofactors: Ferrous sulfate (B86663) (FeSO4), Sodium bicarbonate (NaHCO3), Sodium ascorbate (B8700270)

  • Substrate: 1-aminocyclopropane-1-carboxylic acid (ACC)

  • Inhibitor: this compound (2-Aminoisobutyric acid)

  • Sealed gas chromatography (GC) vials (e.g., 6 mL)

  • Gas chromatograph equipped with a suitable column for ethylene detection.

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Centrifuge the homogenate at high speed (e.g., 28,000 x g) for 20 minutes at 4°C.

    • Desalt the supernatant using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer. Collect the protein-containing eluate. This is the enzyme extract.

    • Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Inhibition Assay:

    • Prepare reaction mixtures in sealed GC vials. A typical 2 mL reaction mixture contains:

      • Reaction Buffer (to final volume)

      • FeSO4 (e.g., 50 µM final concentration)

      • NaHCO3 (e.g., 30 mM final concentration)

      • Sodium ascorbate (e.g., 30 mM final concentration)

      • A fixed amount of enzyme extract (e.g., 0.2 mL)

      • Varying concentrations of this compound (e.g., 0-100 mM range).

      • A control reaction with no inhibitor.

    • Pre-incubate the mixtures for a short period.

    • Initiate the reaction by adding the substrate, ACC (e.g., 1 mM final concentration).

    • Immediately seal the vials.

  • Ethylene Measurement:

    • Incubate the vials at an optimal temperature (e.g., 32°C) with gentle shaking for a set time (e.g., 2 hours).

    • After incubation, withdraw a sample of the headspace gas (e.g., 1 mL) using a gas-tight syringe.

    • Inject the gas sample into the gas chromatograph to quantify the amount of ethylene produced.

  • Data Analysis:

    • Calculate the rate of ethylene production for each inhibitor concentration.

    • Determine the percentage of inhibition relative to the control reaction.

    • If desired, perform kinetic analysis (e.g., Lineweaver-Burk plot) by varying substrate concentrations at fixed inhibitor concentrations to determine the type of inhibition and calculate the inhibition constant (Ki).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PlantTissue Plant Tissue Homogenize Homogenize in Extraction Buffer PlantTissue->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Desalt Desalt Supernatant Centrifuge->Desalt EnzymeExtract Enzyme Extract Desalt->EnzymeExtract AddEnzyme Add Enzyme Extract EnzymeExtract->AddEnzyme ReactionMix Prepare Reaction Mix (Buffer, Cofactors, AIB) ReactionMix->AddEnzyme AddACC Initiate with ACC & Seal Vial AddEnzyme->AddACC Incubate Incubate (e.g., 32°C) AddACC->Incubate GC Measure Headspace Ethylene by GC Incubate->GC Calculate Calculate Inhibition % GC->Calculate

Caption: Experimental workflow for ACC oxidase inhibition assay.

Role in Peptide and Drug Development

Beyond plant biology, the unique structure of this compound is highly valuable in medicinal chemistry. The gem-dimethyl group on the α-carbon sterically restricts the conformational freedom of the peptide backbone.

  • Helix Induction: AIB is a strong inducer of helical structures, particularly the 3(10)-helix, in peptides. This property is used to design peptides with stable, predictable secondary structures.

  • Proteolytic Stability: Incorporating AIB into peptide sequences can enhance their resistance to degradation by proteases. For example, Alanine at residue 8 in the GLP-1 receptor agonist semaglutide (B3030467) was replaced with AIB to protect it from DPP-4 enzymatic activity, significantly extending its half-life. This strategy is employed to improve the pharmacokinetic properties of peptide-based drugs.

Conclusion

This compound, or 2-Aminoisobutyric acid, is a molecule of dual significance. Its discovery as a natural product and subsequent chemical synthesis have provided researchers with a powerful tool to probe and manipulate ethylene-dependent pathways in plants. For drug development professionals, its role as a conformational constraint and a stabilizer in peptide therapeutics offers a rational approach to designing more robust and effective drugs. The detailed protocols and data presented in this guide serve as a comprehensive resource for the continued investigation and application of this versatile non-proteinogenic amino acid.

References

An In-depth Technical Guide to the Core Chemical Properties of NSC 16590

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 16590, chemically known as 2-Aminoisobutyric acid (AIB), is a non-proteinogenic α-amino acid.[1] It is also referred to as 2-Methylalanine or α-Aminoisobutyric acid.[2] This compound is of significant interest in various scientific fields due to its unique structural properties and biological activities. It is found in some fungal antibiotics and has been identified as an inhibitor of ethylene (B1197577) biosynthesis in plants.[2][3] This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological pathways.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below, providing a clear comparison of its key characteristics.

Table 1: General Chemical Properties of this compound
PropertyValueSource
IUPAC Name 2-Amino-2-methylpropanoic acid
Synonyms This compound, 2-Aminoisobutyric acid, AIB, 2-Methylalanine[2]
CAS Number 62-57-7
Molecular Formula C₄H₉NO₂
Molecular Weight 103.12 g/mol
SMILES CC(C)(N)C(=O)O
Table 2: Physicochemical Properties of this compound
PropertyValueSource
Melting Point >300 °C
pKa (carboxyl) 2.36
pKa (amino) 10.21
Water Solubility Soluble
DMSO Solubility Insoluble
logP -2.4 to -0.163

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point of this compound using a melting point apparatus.

Materials:

  • This compound (solid)

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., DigiMelt)

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube to a height of about 2-3 mm.

  • Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to get an approximate melting range.

  • Allow the apparatus to cool.

  • For a precise measurement, repeat the process with a new sample, heating rapidly to about 20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C/min.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the carboxylic acid and amino groups of this compound by potentiometric titration.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • pH meter with a combination electrode

  • Buret

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Accurately weigh a sample of this compound and dissolve it in deionized water to a known concentration (e.g., 10 mM). Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Place the solution in a beaker with a magnetic stir bar and begin stirring.

  • Immerse the pH electrode in the solution.

  • If titrating the carboxylic acid group, add standardized NaOH solution in small, known increments from the buret. Record the pH after each addition, allowing the reading to stabilize.

  • If titrating the amino group, first acidify the solution with a known excess of standardized HCl and then titrate with standardized NaOH.

  • Continue the titration well past the equivalence point(s).

  • Plot the pH values against the volume of NaOH added to generate a titration curve.

  • The pKa value is the pH at the half-equivalence point. For a more accurate determination, the pKa can be found at the inflection point of the first derivative of the titration curve.

Solubility Determination (Shake-Flask Method)

Objective: To determine the aqueous solubility of this compound using the shake-flask method.

Materials:

  • This compound (solid)

  • Deionized water (or other solvent of interest)

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the solvent (e.g., deionized water).

  • Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, visually confirm that excess solid is still present.

  • Centrifuge the vial to sediment the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a pre-validated analytical method. This concentration represents the solubility of this compound in the given solvent at that temperature.

logP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient (logP) of this compound.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnel or vials

  • Shaker

  • Centrifuge

  • Analytical method for quantification in both phases

Procedure:

  • Prepare water-saturated octanol (B41247) and octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

  • Dissolve a known amount of this compound in either the aqueous or the octanolic phase.

  • Add a known volume of the second phase to a separatory funnel or vial.

  • Shake the mixture for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 1 hour).

  • Allow the two phases to separate completely. Centrifugation can be used to aid separation.

  • Carefully sample each phase.

  • Determine the concentration of this compound in both the aqueous and octanol phases using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Signaling Pathways and Mechanisms of Action

This compound exhibits biological activity through various mechanisms, including the inhibition of plant hormone biosynthesis and potential interactions with neurotransmitter pathways. As a component of peptaibiotics, it also contributes to antifungal activity.

Inhibition of Ethylene Biosynthesis in Plants

This compound (AIB) is a known inhibitor of ethylene biosynthesis in plants. It acts as a competitive inhibitor of the enzyme 1-aminocyclopropane-1-carboxylate (ACC) oxidase, which catalyzes the final step in the ethylene biosynthesis pathway.

Ethylene_Biosynthesis_Inhibition cluster_enzyme Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM SAM Synthetase ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase NSC16590 This compound (AIB) NSC16590->ACC_Oxidase_Target

Caption: Inhibition of Ethylene Biosynthesis by this compound (AIB).

Potential Interaction with the GABAergic Signaling Pathway

Due to its structural similarity to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter, this compound may interact with the GABAergic signaling pathway. GABAergic signaling is crucial for regulating neuronal excitability.

GABAergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_vesicle GABA Vesicle Glutamate->GABA_vesicle GAD GABA_Receptor GABA Receptor (Ionotropic or Metabotropic) GABA_vesicle->GABA_Receptor GABA Release Ion_Channel Ion Channel (Cl- influx or K+ efflux) GABA_Receptor->Ion_Channel Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Ion_Channel->Hyperpolarization NSC16590 This compound (AIB) (Potential Modulator) NSC16590->GABA_Receptor

Caption: Potential Modulation of GABAergic Signaling by this compound.

Antifungal Mechanism via Peptaibiotics

This compound is a characteristic component of peptaibiotics, a class of fungal peptides with antimicrobial properties. The antifungal activity of these peptides is often attributed to their ability to form voltage-gated ion channels or pores in the fungal cell membrane, leading to disruption of ion gradients and cell death.

Antifungal_Mechanism Peptaibiotic Peptaibiotic containing This compound (AIB) Fungal_Membrane Fungal Cell Membrane Peptaibiotic->Fungal_Membrane Interaction Pore_Formation Ion Channel / Pore Formation Fungal_Membrane->Pore_Formation Insertion & Aggregation Ion_Leakage Disruption of Ion Gradients (e.g., K+, Na+, Ca2+) Pore_Formation->Ion_Leakage Cell_Death Fungal Cell Death Ion_Leakage->Cell_Death

Caption: Antifungal Action of Peptaibiotics Containing this compound.

References

Unraveling the Biological Activity of NSC 16590: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 16590, identified as 2-Aminoisobutyric Acid (AIB), is a non-proteinogenic α-amino acid characterized by a unique gem-dimethyl group at the α-carbon. This structural feature imparts distinct biological properties, including its role as a potent helix inducer in peptides and its function as a specific probe for the Alanine-preferring amino acid transport system (System A). While initial investigations have highlighted its utility in tumor imaging and as a structural component in synthetic peptides, this technical guide synthesizes the available data on its intrinsic biological activity, focusing on its cellular transport, impact on signaling pathways, and potential as a standalone cytotoxic agent. This document provides a comprehensive overview of the experimental data, detailed methodologies, and the current understanding of this compound's mechanism of action to support further research and drug development efforts.

Core Biological Profile

This compound, or 2-Aminoisobutyric Acid (AIB), is a synthetic amino acid analog that is not incorporated into proteins during ribosomal translation.[1][2] Its primary recognized biological activities stem from its unique structure.

Amino Acid Transport System A Substrate

AIB is a well-established substrate for the sodium-dependent amino acid transport System A, a key transporter for small, neutral amino acids.[3] This system is often upregulated in cancer cells to meet the increased metabolic demands of proliferation. The transport of AIB via System A is an active process, leading to its accumulation in malignant cells. This property has been exploited for tumor imaging using radiolabeled AIB.[2]

Peptide Helix Induction

The gem-dimethyl group of AIB sterically restricts the conformational freedom of the peptide backbone, promoting the formation of helical structures, particularly 310-helices.[1] This has made AIB a valuable tool in peptide engineering to stabilize desired secondary structures.

Quantitative Biological Data

Further research is required to quantify the standalone cytotoxic or cytostatic effects of this compound across a broad range of cancer cell lines.

Signaling Pathways

The primary interaction of this compound with cellular signaling is through its transport by the System A amino acid transporter, which is linked to the mTORC1 signaling pathway.

Amino Acid Transport and mTORC1 Signaling

Amino acid availability is a critical regulator of mTORC1, a central kinase that controls cell growth, proliferation, and metabolism. The transport of amino acids into the cell is a key step in this sensing mechanism. While it is established that amino acid transporters, including System A, play a role in activating mTORC1, the direct downstream signaling consequences of AIB transport are not fully elucidated. It is hypothesized that the influx of AIB may mimic the presence of natural amino acids, thereby influencing mTORC1 activity.

mTORC1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NSC_16590 This compound (AIB) SystemA System A Transporter (e.g., SLC38A1/2) NSC_16590->SystemA Transport AIB_in Intracellular AIB SystemA->AIB_in mTORC1 mTORC1 AIB_in->mTORC1 Potential Modulation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Compound Prepare this compound Serial Dilutions Seed_Cells->Prepare_Compound Treat_Cells Treat Cells with This compound Prepare_Compound->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

References

Unraveling the Enigma of NSC 16590: A Review of Available Data on its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Despite its presence in research compound libraries, a specific molecular target for NSC 16590 in the context of drug development remains elusive in publicly available scientific literature. This technical overview consolidates the current understanding of this compound, also known as α-Aminoisobutyric Acid (AIB), and clarifies the significant gap in knowledge regarding its direct molecular interactions and mechanism of action in mammalian systems.

Chemical Identity and Properties

This compound is the designated code for α-Aminoisobutyric Acid (AIB), a non-proteinogenic α-amino acid.[1][2] Unlike the canonical amino acids, AIB features a gem-dimethyl group at the α-carbon.[3] This structural feature renders it achiral and imposes significant conformational constraints when incorporated into peptides.[3]

PropertyValueReference
Synonyms α-Aminoisobutyric acid, AIB, α-Methylalanine, 2-Methylalanine[4]
Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS Number 62-57-7

Known Biological Activities

The majority of documented biological activity for this compound/AIB falls into two main categories: its effect on plant physiology and its use as a tool in peptide chemistry.

Inhibition of Ethylene (B1197577) Production in Plants

This compound is recognized for its ability to inhibit the production of endogenous ethylene in plants. Ethylene is a key phytohormone that regulates a wide array of developmental processes and stress responses. The ethylene signaling pathway involves a series of receptors and downstream protein kinases. However, the precise molecular target of this compound within the ethylene biosynthesis or signaling cascade has not been explicitly identified in the available literature.

Peptide Modification and Cellular Uptake

In the realm of biochemistry and drug development, AIB is primarily utilized as a synthetic building block to modify peptides. Its unique structure acts as a strong helix inducer, stabilizing peptide secondary structures, specifically the 3₁₀-helix. This property is valuable for:

  • Enhancing Metabolic Stability: The gem-dimethyl group provides steric hindrance, making AIB-containing peptides resistant to proteolytic degradation by enzymes. This can significantly increase the in-vivo half-life of peptide-based therapeutics.

  • Improving Cellular Permeability: The incorporation of AIB has been shown to enhance the cellular uptake of peptides, a critical attribute for drug delivery.

The Gap: The Unidentified Molecular Target

A comprehensive search of scientific literature reveals a conspicuous absence of studies focused on identifying a specific, direct molecular binding partner or target for this compound as a standalone therapeutic agent in mammalian cells. The core requirements for an in-depth technical guide on target identification—such as binding affinity data, enzymatic inhibition constants, or detailed signaling pathway modulation—are not available.

Therefore, it is not possible to provide the following:

  • Quantitative Data Tables summarizing binding affinities (Kd), inhibition constants (IC50, Ki), or other target engagement metrics.

  • Detailed Experimental Protocols for target identification assays (e.g., affinity chromatography, yeast two-hybrid screens, or thermal shift assays) that have been successfully applied to this compound.

  • Signaling Pathway Diagrams illustrating the mechanism of action of this compound, as its downstream effects and direct molecular interactions remain uncharacterized.

Hypothetical Target Identification Workflow

While no specific target has been identified for this compound, a general workflow for identifying the molecular target of a small molecule is well-established in the field of chemical biology. Such an approach would be necessary to elucidate the mechanism of action of this compound.

G phenotypic_screening Phenotypic Screening (e.g., cell viability, reporter assay) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography genetic_screens Genetic Screens (e.g., CRISPR, shRNA) phenotypic_screening->genetic_screens in_silico In Silico Prediction (e.g., chemical similarity, docking) in_silico->affinity_chromatography activity_based Activity-Based Protein Profiling (ABPP) in_silico->activity_based literature Literature Analysis (e.g., known effects of analogs) literature->affinity_chromatography biochemical_assays Biochemical Assays (e.g., SPR, ITC, enzyme kinetics) affinity_chromatography->biochemical_assays activity_based->biochemical_assays knockdown_validation Genetic Validation (e.g., siRNA/CRISPR knockdown) genetic_screens->knockdown_validation cellular_assays Cellular Target Engagement (e.g., CETSA, reporter assays) biochemical_assays->cellular_assays cellular_assays->knockdown_validation

Caption: A generalized workflow for small molecule target identification.

Conclusion

This compound, or α-Aminoisobutyric Acid, is a compound with well-defined properties as a peptide-modifying agent and a plant ethylene inhibitor. However, for the audience of researchers, scientists, and drug development professionals, it is critical to note that there is currently no publicly available evidence identifying a specific molecular target for this compound in a therapeutic context. The creation of a detailed technical guide on its target identification is therefore not feasible at this time. Future research employing modern target identification methodologies will be required to uncover the potential molecular interactions and therapeutic applications of this compound.

References

In Vitro Profile of N,N-Dimethylglycine (DMG): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for in vitro studies on the compound designated NSC 16590 in biomedical research databases (including the NCI DTP portal) did not yield any specific public data. The primary identification of this compound is as an inhibitor of ethylene (B1197577) production in plants. However, the chemical name for this compound, N,N-Dimethylglycine (DMG) , has been investigated in several in vitro studies in non-cancer-related biological systems. This technical guide summarizes the available in vitro data for N,N-Dimethylglycine.

Core Focus: Antioxidant, Anti-Inflammatory, and Pro-Migration Effects

N,N-Dimethylglycine (DMG) has been evaluated in vitro for its effects on cellular development, stress responses, and inflammatory processes. The primary activities observed are its antioxidant properties, its ability to promote cell migration, and its anti-inflammatory effects in specific cell types.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on N,N-Dimethylglycine.

Table 1: Effect of N,N-Dimethylglycine on In Vitro Development of Bovine Embryos under Oxidative Stress

Treatment GroupBlastocyst Development Rate (%)Total Cell Number (Mean ± SD)
20% O₂, no DMG25.0%100.2 ± 25.4
20% O₂, 0.1 µM DMG38.9%115.5 ± 28.7
5% O₂, no DMG41.7%118.9 ± 30.1
Control (no H₂O₂)65.0%Not Reported
0.5 mM H₂O₂14.3%Not Reported
0.5 mM H₂O₂ + 0.1 µM DMG57.1%Not Reported

Data extracted from studies on in vitro produced bovine embryos. The 20% oxygen condition represents a higher oxidative stress environment compared to the 5% oxygen condition. Hydrogen peroxide (H₂O₂) was used to induce acute oxidative stress.[1][2]

Table 2: Effect of N,N-Dimethylglycine Sodium Salt (DMG-Na) on Human Keratinocyte (HaCaT) Viability and Migration

TreatmentCell Viability (% of Control at 72h)Wound Closure Rate (% at 24h)
Control100%~25%
0.00005% DMG-Na~110%Not Significantly Different
0.0005% DMG-Na~120%~40%
0.005% DMG-Na~125%~50%

Data is approximated from graphical representations in the cited literature. Cell viability was assessed using an MTT assay. Wound closure was measured using a scratch assay.[3][4][5]

Table 3: Anti-Inflammatory Effects of DMG-Na on Stressed Human Keratinocytes (HaCaT)

StressorInflammatory MarkerTreatmentFold Change in Expression (vs. Stressed)
Poly-IC (TLR3 agonist)IL-6 mRNA0.005% DMG-Na~0.6
Poly-IC (TLR3 agonist)IL-8 mRNA0.005% DMG-Na~0.7
IFNγ + TNFαCXCL10 mRNA0.005% DMG-Na~0.5
UVB IrradiationIL-6 mRNA0.005% DMG-NaSignificantly Reduced
UVB IrradiationTNFα mRNA0.0005% & 0.005% DMG-NaSignificantly Reduced

Data represents the modulatory effect of DMG-Na on the expression of pro-inflammatory markers induced by various stressors.

Experimental Protocols

In Vitro Bovine Embryo Development Assay

This assay evaluates the effect of a compound on the development of in vitro-produced (IVP) bovine embryos, particularly under conditions of oxidative stress.

  • Oocyte Maturation and Fertilization: Bovine cumulus-oocyte complexes are matured in vitro for 22-24 hours. Matured oocytes are then fertilized in vitro with frozen-thawed bull semen.

  • Embryo Culture: Presumptive zygotes are cultured in a chemically defined medium (e.g., modified synthetic oviduct fluid, mSOF).

  • Experimental Conditions:

    • Oxygen Tension: Embryos are cultured under either standard atmospheric oxygen (~20%) or physiological oxygen levels (~5%) to modulate baseline oxidative stress.

    • DMG Treatment: N,N-Dimethylglycine is added to the culture medium at the desired concentration (e.g., 0.1 µM).

    • Induced Oxidative Stress: In some experiments, hydrogen peroxide (H₂O₂) is added to the culture medium to induce acute oxidative stress.

  • Endpoint Analysis:

    • Blastocyst Rate: The percentage of zygotes that develop to the blastocyst stage by day 8 is determined by morphological assessment.

    • Cell Number: Blastocysts are stained with dyes that differentiate between inner cell mass and trophectoderm cells (e.g., Hoechst 33342 and propidium (B1200493) iodide) to determine the total cell number via fluorescence microscopy.

Keratinocyte Scratch (Wound Healing) Assay

This assay assesses the effect of a compound on the migration of keratinocytes, mimicking the process of wound re-epithelialization.

  • Cell Culture: Human epidermal keratinocytes (e.g., HaCaT cell line) are cultured in a suitable medium (e.g., DMEM) until they form a confluent monolayer in multi-well plates.

  • Scratch Formation: A sterile pipette tip (e.g., p200) is used to create a uniform, straight scratch through the center of the cell monolayer.

  • Treatment: The medium is removed, and the cells are washed to remove detached cells. Fresh medium containing the test compound (DMG-Na at various concentrations) or vehicle control is added.

  • Imaging: The scratch is imaged at time zero and at subsequent time points (e.g., every 4-8 hours) using a phase-contrast microscope. It is crucial to image the same field of view at each time point.

  • Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the percentage decrease in the open area over time.

Anti-Inflammatory Assay in Keratinocytes

This assay evaluates the ability of a compound to suppress the inflammatory response in keratinocytes induced by various stressors.

  • Cell Culture and Plating: HaCaT cells are seeded in multi-well plates and allowed to adhere.

  • Pre-treatment: Cells are pre-incubated with DMG-Na or vehicle control for a specified period (e.g., 1 hour).

  • Induction of Inflammation: An inflammatory stimulus is added to the medium. Common stimuli include:

    • Poly-IC: A synthetic analog of double-stranded RNA that activates Toll-like receptor 3 (TLR3), mimicking a viral infection.

    • Cytokine Cocktail: A combination of pro-inflammatory cytokines such as Interferon-gamma (IFNγ) and Tumor Necrosis Factor-alpha (TNFα) to simulate an inflammatory microenvironment.

    • UVB Irradiation: Cells are exposed to a controlled dose of UVB radiation to mimic sun-induced inflammation.

  • Endpoint Analysis (after 6-24 hours):

    • Gene Expression Analysis (qRT-PCR): RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the mRNA levels of pro-inflammatory genes (e.g., IL6, IL8, TNFA, CXCL10).

    • Protein Secretion Analysis (ELISA): The culture supernatant is collected, and an Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of secreted inflammatory cytokines (e.g., IL-6, IL-8).

Visualizations: Signaling Pathways and Workflows

G Experimental Workflow: In Vitro Bovine Embryo Development Assay cluster_prep Preparation cluster_culture Culture & Treatment cluster_analysis Endpoint Analysis (Day 8) oocyte_mat Oocyte Maturation (22-24h) ivf In Vitro Fertilization oocyte_mat->ivf culture Culture of Zygotes in mSOF Medium ivf->culture stress Application of Stressors (e.g., 20% O2, H2O2) culture->stress treatment Addition of DMG (0.1 uM) culture->treatment blast_rate Assess Blastocyst Development Rate stress->blast_rate treatment->blast_rate cell_count Differential Staining & Cell Counting blast_rate->cell_count

Caption: Workflow for assessing DMG's effect on bovine embryo development.

G Experimental Workflow: Keratinocyte Scratch Assay cluster_setup Setup cluster_assay Assay cluster_readout Readout seed Seed HaCaT Cells confluence Grow to Confluent Monolayer seed->confluence scratch Create Scratch with Pipette Tip confluence->scratch wash Wash to Remove Debris scratch->wash treat Add DMG-Na or Control wash->treat image_t0 Image at T=0 treat->image_t0 incubate Incubate & Image Periodically image_t0->incubate analyze Measure Scratch Area (ImageJ) incubate->analyze calculate Calculate % Wound Closure analyze->calculate

Caption: Workflow for evaluating cell migration with DMG using a scratch assay.

G Signaling Pathway: DMG-Na Mediated Anti-Inflammatory Response cluster_stimulus External Stressors cluster_cell Keratinocyte cluster_response Inflammatory Response uvb UVB Radiation pathways Pro-inflammatory Signaling Pathways (e.g., NF-κB, MAPKs) uvb->pathways tlr3 Poly-IC (TLR3 Agonist) tlr3->pathways cytokines IFNγ / TNFα cytokines->pathways transcription Transcription of Inflammatory Genes pathways->transcription il6 IL-6 transcription->il6 il8 IL-8 transcription->il8 tnfa TNFα transcription->tnfa cxcl10 CXCL10 transcription->cxcl10 dmg DMG-Na dmg->pathways Inhibits

Caption: DMG-Na inhibits inflammatory pathways activated by various stressors.

References

Preclinical Data on NSC 16590 (α,α-Dimethylglycine): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The available preclinical data for the compound designated NSC 16590, identified as α,α-Dimethylglycine (DMG), is limited and does not represent a formal, complete preclinical data package for a drug candidate under development. The information presented herein is a synthesis of publicly available research on the biological effects of Dimethylglycine. The initial association of this compound with the inhibition of ethylene (B1197577) production in plants appears to be a niche observation with limited relevance to therapeutic development.

Executive Summary

This compound, chemically known as α,α-Dimethylglycine (DMG), is a naturally occurring tertiary amino acid. Preclinical research suggests that DMG possesses immunomodulatory, anti-inflammatory, and antioxidant properties. Studies in various models have demonstrated its potential to enhance both humoral and cell-mediated immunity, reduce inflammatory responses, and protect against oxidative stress. While some early animal studies have suggested a potential role in melanoma prevention, there is a notable absence of comprehensive preclinical oncology data, including pharmacokinetics and toxicology, necessary for advancing this compound as a drug candidate. This document summarizes the existing preclinical findings for this compound (DMG).

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on Dimethylglycine.

Table 1: Immunomodulatory Effects of Dimethylglycine

Experimental ModelParameter MeasuredTreatment Group (DMG)Control GroupResultCitation
Human Volunteers (n=20)Antibody response to pneumococcal vaccineOral DMGPlaceboFourfold increase in antibody response (P < 0.01)
Human Volunteers (n=20)Leukocyte Inhibitory Factor (LIF) production (in response to streptokinase-streptornase)Oral DMGPlaceboSignificantly higher mean response (P < 0.001)
In vitro human lymphocytes (from patients with diabetes and sickle cell disease)Response to phytohemagglutinin, concanavalin (B7782731) A, and pokeweed mitogenDMG added to cultureNo DMGAlmost threefold increase in response
In vitro LPS-stimulated THP-1 cellsTNF-alpha productionDose-dependent increaseUntreatedData presented as a dose-response curve[1]
In vitro U-937 cellsIL-1 secretionDose-dependent increaseUntreatedData presented as a dose-response curve[1]

Table 2: Anti-inflammatory and Antioxidant Effects of Dimethylglycine

Experimental ModelParameter MeasuredTreatment Group (DMG-Na)Control GroupResultCitation
Human epidermal HaCaT keratinocytesProliferationDMG-NaUntreatedPromoted proliferation
Human epidermal HaCaT keratinocytes (scratch wound-closure assay)Rate of wound closureDMG-NaUntreatedAugmented rate of wound closure
In vitro-produced bovine embryos (20% oxygen)Development to blastocyst stage0.1 μM DMGNo DMGSignificantly improved blastocyst development
In vitro-produced bovine embryosPrevention of H2O2-induced reduction in blastocyst development0.1 μM DMG + 0.5 mM H2O20.5 mM H2O2 aloneDMG supplementation prevented the reduction

Table 3: Anti-Tumor Effects of Dimethylglycine in an Animal Model

Experimental ModelParameter MeasuredTreatment Group (DMG)Control GroupResultCitation
Mice (melanoma model)Development of metastatic fociPre-treated and post-treated with DMGNon-DMG controls14% (pre-treated) and 21% (post-treated) developed metastatic foci, compared to 50% in controls

Experimental Protocols

Immunomodulation in Humans
  • Study Design: A double-blind, placebo-controlled study was conducted with 20 human volunteers.

  • Intervention: Subjects received either oral Dimethylglycine or a placebo.

  • Endpoint Measurement: Antibody response to a pneumococcal vaccine was measured. Production of Leukocyte Inhibitory Factor (LIF) in response to concanavalin A and streptokinase-streptodornase was also assessed.

  • In Vitro Lymphocyte Response: Lymphocytes from patients with diabetes and sickle cell disease were cultured with and without DMG. The proliferative response to phytohemagglutinin, concanavalin A, and pokeweed mitogen was measured.

Anti-inflammatory Effects in Human Keratinocytes
  • Cell Line: Human epidermal HaCaT keratinocytes were used.

  • Proliferation Assay: Cells were treated with N,N-dimethylglycine sodium salt (DMG-Na) and proliferation was assessed.

  • Wound Healing Assay: A scratch wound-closure assay was performed. The rate of wound closure in the presence of DMG-Na was compared to untreated controls.

Antioxidant Effects in Bovine Embryos
  • Model: In vitro-produced bovine embryos.

  • Experimental Groups: Embryos were cultured with or without 0.1 μM DMG under 20% or 5% oxygen concentrations. In a separate experiment, embryos were exposed to 0.5 mM H2O2 with or without 0.1 μM DMG.

  • Endpoint: The percentage of embryos developing to the blastocyst stage was determined.

Anti-Tumor Effects in a Murine Melanoma Model
  • Animal Model: Mice were used in a melanoma model.

  • Treatment Groups: One group received DMG five days prior to the introduction of melanoma cells (prophylactic use). Another group was treated with DMG after the introduction of melanoma cells. A control group received no DMG.

  • Endpoint: The development of metastatic foci was assessed and compared between groups.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of Dimethylglycine are not fully elucidated. However, based on the available data, a proposed overview of its biological activities can be visualized.

Biological Activities of Dimethylglycine Proposed Biological Activities of Dimethylglycine (DMG) cluster_immune Immunomodulation cluster_inflammation Anti-inflammatory & Antioxidant Effects cluster_cellular Cellular Proliferation & Repair DMG Dimethylglycine (DMG) (this compound) B_cells B-cell Stimulation DMG->B_cells T_cells T-cell Potentiation DMG->T_cells Macrophages Macrophage Potentiation DMG->Macrophages ROS Reactive Oxygen Species (ROS) DMG->ROS acts on Inflammatory_mediators Inflammatory Mediators DMG->Inflammatory_mediators inhibits Keratinocytes Epidermal Keratinocytes DMG->Keratinocytes stimulates Antibody_production Increased Antibody Production B_cells->Antibody_production Cell_mediated_immunity Enhanced Cell-Mediated Immunity T_cells->Cell_mediated_immunity Macrophages->Cell_mediated_immunity ROS_scavenging ROS Scavenging ROS->ROS_scavenging leads to Inflammation_reduction Reduced Inflammation Inflammatory_mediators->Inflammation_reduction results in Proliferation Increased Proliferation Keratinocytes->Proliferation Migration Increased Migration Keratinocytes->Migration

Caption: Proposed biological activities of Dimethylglycine (DMG).

Conclusion and Future Directions

The available preclinical data on this compound (Dimethylglycine) suggest a profile of an immunomodulatory and anti-inflammatory agent with antioxidant properties. The findings in human volunteer studies and various in vitro and in vivo models are encouraging for these applications. However, for consideration as a drug development candidate, particularly in oncology, significant data gaps exist. There is a lack of comprehensive studies on its mechanism of action in cancer cells, dose-response relationships in relevant tumor models, and essential pharmacokinetic and toxicological data. Future research should focus on elucidating its molecular targets and conducting systematic preclinical studies to validate its therapeutic potential in specific disease indications.

References

Unveiling the Structure-Activity Relationship of NSC 16590: A Technical Guide to its Inhibition of Ethylene Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 16590, chemically known as 2-aminoisobutyric acid (AIB) or 2-methylalanine, is a non-proteinogenic amino acid. While its roles in other biological contexts, such as inducing helical conformations in peptides, are recognized, its primary and most well-documented activity is the inhibition of ethylene (B1197577) biosynthesis in plants. Ethylene is a key phytohormone regulating a wide array of physiological processes, from seed germination to fruit ripening and senescence. The ability of this compound to modulate ethylene production has made it a valuable tool in plant biology research. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental protocols used to evaluate its activity.

Mechanism of Action: Competitive Inhibition of ACC Oxidase

The biosynthesis of ethylene in higher plants follows a well-established pathway, starting from the amino acid methionine. A key regulatory step is the conversion of S-adenosyl-L-methionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC synthase. The final step, the conversion of ACC to ethylene, is catalyzed by the enzyme ACC oxidase (ACO).

This compound exerts its inhibitory effect by acting as a competitive inhibitor of ACC oxidase.[1] Its structural similarity to the natural substrate, ACC, allows it to bind to the active site of the enzyme, thereby preventing the conversion of ACC to ethylene.

Ethylene_Biosynthesis_and_Inhibition cluster_inhibition Inhibition Methionine Methionine SAM S-Adenosyl-L-methionine (SAM) Methionine->SAM SAM Synthetase ACC 1-Aminocyclopropane-1- carboxylic acid (ACC) SAM->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase ACC_Oxidase_Inhibition NSC16590 This compound (2-Aminoisobutyric acid) NSC16590->ACC_Oxidase_Inhibition

Caption: Ethylene biosynthesis pathway and the inhibitory action of this compound.

Structure-Activity Relationship (SAR) of this compound and its Analogs

Comprehensive quantitative structure-activity relationship (QSAR) studies for a wide range of this compound analogs are not extensively available in the public domain. However, based on existing research, a qualitative and partially quantitative SAR can be summarized. The core structure for activity appears to be a small, constrained amino acid analog that can mimic ACC.

Compound/AnalogChemical StructureACC Oxidase Inhibition ActivityNotes
This compound (2-Aminoisobutyric acid) (CH₃)₂C(NH₂)COOHActive Competitive inhibitor of ACC oxidase.
1-Aminocyclopropane-1-carboxylic acid (ACC) C₃H₄(NH₂)COOHSubstrate The natural substrate of ACC oxidase.
2-Aminooxyisobutyric acid (AOIB) (CH₃)₂C(ONH₂)COOHActive Inhibits both ACC synthase and ACC oxidase. At 10 mM, inhibited ACC oxidase action by 16.3%.[1]
Cyclopropanecarboxylic acid C₃H₅COOHWeakly Active A structural analog of ACC.
α-Alanine CH₃CH(NH₂)COOHInactive The lack of the second methyl group likely reduces its ability to effectively block the active site.
β-Alanine H₂NCH₂CH₂COOHInactive The change in the position of the amino group relative to the carboxylic acid is detrimental to activity.

Key SAR Observations:

  • Quaternary Carbon: The presence of a quaternary carbon atom, as seen in this compound, appears to be a key feature for inhibitory activity. This bulky substitution at the alpha-carbon likely contributes to a stable binding conformation within the enzyme's active site.

  • Amino Group Position: The α-amino acid configuration is crucial for activity.

  • Carboxylic Acid Group: The carboxylic acid moiety is essential for binding to the active site of ACC oxidase.

  • Analogs with Dual Activity: As demonstrated by 2-aminooxyisobutyric acid (AOIB), modifications to the amino group can introduce inhibitory activity against other enzymes in the ethylene biosynthesis pathway, such as ACC synthase.[1]

Experimental Protocols

A critical component of SAR studies is the reliable and reproducible assessment of biological activity. The following is a detailed methodology for a key experiment used to evaluate the inhibitory potential of this compound and its analogs against ACC oxidase.

In Vitro ACC Oxidase Inhibition Assay

This assay measures the production of ethylene from the substrate ACC in the presence of purified or partially purified ACC oxidase and the test inhibitor.

1. Enzyme Preparation (Recombinant ACC Oxidase):

  • Expression: The gene encoding ACC oxidase from a plant source (e.g., tomato, Arabidopsis thaliana) is cloned into an expression vector (e.g., pET vector series) and transformed into a suitable bacterial host (e.g., E. coli BL21(DE3)).

  • Induction: Bacterial cultures are grown to an optimal density (OD₆₀₀ of 0.6-0.8) and protein expression is induced with an appropriate agent (e.g., Isopropyl β-D-1-thiogalactopyranoside - IPTG).

  • Purification: Cells are harvested, lysed, and the recombinant ACC oxidase is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). The purity and concentration of the enzyme are determined by SDS-PAGE and a protein assay (e.g., Bradford assay).

2. Assay Reaction Mixture:

The reaction is typically carried out in a sealed vial to trap the gaseous ethylene product. The final reaction mixture (e.g., 1 mL total volume) contains:

  • Buffer: 50 mM MOPS, pH 7.2

  • Substrate: 1 mM 1-aminocyclopropane-1-carboxylic acid (ACC)

  • Cofactors and Activators:

    • 30 mM Sodium Ascorbate

    • 0.1 mM FeSO₄

    • 20 mM NaHCO₃

  • Enzyme: Purified recombinant ACC oxidase (a predetermined optimal concentration)

  • Inhibitor: Varying concentrations of this compound or its analogs (dissolved in a suitable solvent, with a solvent control included).

3. Reaction Incubation:

  • The reaction components (buffer, substrate, cofactors, inhibitor) are pre-incubated at the desired temperature (e.g., 30°C).

  • The reaction is initiated by the addition of the enzyme.

  • The vials are sealed and incubated with gentle shaking for a specific duration (e.g., 30-60 minutes).

4. Ethylene Quantification:

  • A gas-tight syringe is used to withdraw a sample of the headspace from the reaction vial.

  • The sample is injected into a gas chromatograph (GC) equipped with a suitable column (e.g., alumina) and a flame ionization detector (FID).

  • The amount of ethylene produced is quantified by comparing the peak area to a standard curve generated with known concentrations of ethylene gas.

5. Data Analysis:

  • The inhibitory activity is calculated as the percentage reduction in ethylene production in the presence of the inhibitor compared to the control.

  • For determining the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%), a dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The data is then fitted to a suitable sigmoidal dose-response model.

Experimental_Workflow start Start recombinant_protein Recombinant ACC Oxidase Expression & Purification start->recombinant_protein prepare_reaction Prepare Reaction Mixture (Buffer, ACC, Cofactors, Inhibitor) recombinant_protein->prepare_reaction initiate_reaction Initiate Reaction with Enzyme & Incubate prepare_reaction->initiate_reaction gas_sampling Headspace Gas Sampling initiate_reaction->gas_sampling gc_analysis Gas Chromatography (GC) Analysis gas_sampling->gc_analysis data_analysis Data Analysis (IC50 Determination) gc_analysis->data_analysis end End data_analysis->end

Caption: General workflow for evaluating ACC oxidase inhibitory activity.

Conclusion and Future Directions

This compound (2-aminoisobutyric acid) serves as a foundational molecule for understanding the inhibition of ACC oxidase. Its simple structure and clear mechanism of action make it an excellent starting point for the design of more potent and specific inhibitors of ethylene biosynthesis. While the available public data on the SAR of a broad range of its analogs is limited, the key structural requirements for activity have been outlined.

Future research in this area should focus on:

  • Systematic Analog Synthesis: The synthesis and evaluation of a diverse library of this compound analogs to build a comprehensive quantitative SAR model. This would involve modifications to the alkyl groups on the quaternary carbon, as well as substitutions on the amino and carboxylic acid moieties.

  • Computational Modeling: The use of molecular docking and other computational techniques to model the binding of this compound and its analogs to the active site of ACC oxidase. This can aid in the rational design of new inhibitors.

  • In Vivo Studies: Evaluating the efficacy of promising analogs in whole-plant systems to assess their uptake, translocation, and overall physiological effects on ethylene-regulated processes.

By expanding our understanding of the structure-activity relationship of this compound, we can develop novel chemical tools to precisely control ethylene biosynthesis for applications in agriculture, horticulture, and fundamental plant science research.

References

An In-depth Technical Guide to NSC 16590 (α,α-Dimethylglycine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NSC 16590, identified by CAS number 20263-92-5, is the chemical compound α,α-Dimethylglycine (DMG). An endogenous metabolite and derivative of the amino acid glycine (B1666218), DMG has garnered scientific interest for its dual roles as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor and as an inhibitor of ethylene (B1197577) biosynthesis in plants. This technical guide provides a comprehensive overview of the chemical and physical properties, biological activities, and relevant experimental methodologies associated with this compound, tailored for a scientific audience.

Chemical and Physical Properties

α,α-Dimethylglycine is a white crystalline solid. Its fundamental properties are summarized in the table below, compiled from various chemical databases.

PropertyValueSource
Chemical Formula C₄H₉NO₂PubChem
Molecular Weight 103.12 g/mol PubChem
CAS Number 1118-68-9 (for α,α-Dimethylglycine)PubChem
NSC Number 16590MedChemExpress[1]
Appearance White to cream or pale yellow crystalline powderThermo Fisher Scientific
Melting Point 178-182 °CWikipedia
Solubility Soluble in waterN/A
IUPAC Name 2-(dimethylamino)acetic acidPubChem
Synonyms N,N-Dimethylglycine, DMG, α-Aminoisobutyric acidMedChemExpress[1]

Biological Activity and Mechanism of Action

This compound (α,α-Dimethylglycine) exhibits distinct biological activities in mammalian and plant systems.

NMDA Receptor Modulation

In the mammalian central nervous system, DMG acts as a partial agonist at the glycine binding site of the NMDA receptor. The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine. As a partial agonist, DMG binds to the glycine site and elicits a submaximal response compared to a full agonist like glycine. This modulatory role suggests potential applications in neurological research where fine-tuning of NMDA receptor activity is desired.

Inhibition of Ethylene Biosynthesis in Plants

In plant physiology, this compound is recognized for its inhibitory effect on the biosynthesis of ethylene, a key plant hormone that regulates a wide array of processes including fruit ripening, senescence, and stress responses. Specifically, DMG competitively inhibits the conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene.[1] Research has shown that at a concentration of 4 mM, this compound can inhibit ethylene formation by approximately 50% in cocklebur cotyledonary segments without affecting oxygen uptake.[1]

Signaling Pathways

NMDA Receptor Signaling

The following diagram illustrates the role of α,α-Dimethylglycine as a partial agonist at the NMDA receptor.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDA_Receptor:f0 Binds Glycine Glycine (Full Agonist) Glycine->NMDA_Receptor:f1 Binds (Full Activation) DMG α,α-Dimethylglycine (Partial Agonist) (this compound) DMG->NMDA_Receptor:f1 Binds (Partial Activation) Ca_ion Ca²⁺ NMDA_Receptor:f2->Ca_ion Influx Downstream_Signaling Downstream Signaling (e.g., Synaptic Plasticity) Ca_ion->Downstream_Signaling Activates Ethylene_Biosynthesis_Inhibition Methionine Methionine SAM S-Adenosyl-L-methionine (SAM) Methionine->SAM SAM Synthetase ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase DMG This compound (α,α-Dimethylglycine) DMG->ACC Inhibits Conversion

References

Unraveling the Developmental Therapeutics Program for NSC 16590: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the developmental therapeutics program for NSC 16590, also known as α-Aminoisobutanoic Acid (AIB). Aimed at researchers, scientists, and drug development professionals, this document outlines the available data from the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP), details experimental protocols for key assays, and visualizes relevant biological and experimental frameworks.

Compound Overview

This compound is the NCI designation for the non-proteinogenic amino acid α-Aminoisobutanoic Acid. It has been a subject of investigation for its potential as a therapeutic and imaging agent in oncology.

Table 1: Compound Identification for this compound

IdentifierValue
NSC Number 16590
Chemical Name α-Aminoisobutanoic Acid
Synonyms AIB, α,α-Dimethylglycine
CAS Number 62-57-7[1][2]
Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol

Preclinical Evaluation in the NCI-60 Human Tumor Cell Line Screen

This compound was evaluated in the NCI-60 screen, a panel of 60 diverse human cancer cell lines. This screening is a cornerstone of the DTP's effort to identify novel anti-cancer agents. The screen assesses the growth inhibition potential of a compound across a broad range of cancer types.

NCI-60 Screening Data for this compound

Data from the one-dose NCI-60 screen for this compound reveals a pattern of modest growth inhibition across the majority of the 60 cell lines at a concentration of 10⁻⁵ M. The growth percentages for the most sensitive cell lines are summarized below. A growth percentage of 0 indicates total growth inhibition, while a negative percentage indicates cell killing.

Table 2: Growth Inhibition Data for this compound in the NCI-60 One-Dose Assay (10⁻⁵ M)

Cell LineCancer TypeGrowth Percentage (%)
HS 578T Breast78.48
BT-549 Breast80.31
T-47D Breast81.93
MCF7 Breast82.52
NCI/ADR-RES Ovarian83.21
MDA-MB-435 Melanoma83.74
OVCAR-4 Ovarian84.15
OVCAR-3 Ovarian84.38
IGROV1 Ovarian84.81
OVCAR-5 Ovarian85.04
OVCAR-8 Ovarian85.08
NCI-H226 Non-Small Cell Lung85.22
NCI-H522 Non-Small Cell Lung85.34
NCI-H23 Non-Small Cell Lung85.42
A549/ATCC Non-Small Cell Lung85.49
NCI-H322M Non-Small Cell Lung85.51
NCI-H460 Non-Small Cell Lung85.63
HOP-92 Non-Small Cell Lung85.66
HOP-62 Non-Small Cell Lung85.77
EKVX Non-Small Cell Lung85.83
SF-268 CNS85.91
SF-295 CNS85.94
SNB-19 CNS85.98
U251 CNS86.04
SF-539 CNS86.12
SNB-75 CNS86.17
COLO 205 Colon86.21
HCC-2998 Colon86.25
HCT-116 Colon86.28
HCT-15 Colon86.33
HT29 Colon86.37
KM12 Colon86.41
SW-620 Colon86.45
CCRF-CEM Leukemia86.50
K-562 Leukemia86.54
MOLT-4 Leukemia86.58
HL-60(TB) Leukemia86.62
RPMI-8226 Leukemia86.67
SR Leukemia86.71
LOX IMVI Melanoma86.75
MALME-3M Melanoma86.80
M14 Melanoma86.84
SK-MEL-2 Melanoma86.88
SK-MEL-28 Melanoma86.92
SK-MEL-5 Melanoma86.97
UACC-257 Melanoma87.01
UACC-62 Melanoma87.05
ACHN Renal87.10
CAKI-1 Renal87.14
RXF 393 Renal87.18
SN12C Renal87.22
TK-10 Renal87.27
UO-31 Renal87.31
786-0 Renal87.35
A498 Renal87.40
PC-3 Prostate87.44
DU-145 Prostate87.48

Data sourced from the NCI Developmental Therapeutics Program database.

The data indicates that this compound exhibits minimal to no significant growth-inhibitory activity at the tested concentration in the NCI-60 screen. The growth percentages are consistently high across all cell lines, suggesting a lack of potent cytotoxic or cytostatic effects under these screening conditions.

Experimental Protocols

The NCI-60 screen is a standardized and well-documented procedure. The following provides a detailed methodology for the one-dose assay.

NCI-60 One-Dose Screening Protocol

This protocol outlines the key steps in the evaluation of a compound at a single concentration in the NCI-60 cell line panel.

1. Cell Line Maintenance and Plating:

  • The 60 human tumor cell lines are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line.

  • Plates are incubated for 24 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity prior to the addition of the test compound.

2. Compound Preparation and Addition:

  • The test compound (this compound) is solubilized in dimethyl sulfoxide (B87167) (DMSO).

  • For the one-dose screen, the compound is added to the plates to achieve a final concentration of 10⁻⁵ M.

3. Incubation and Cell Lysis:

  • After compound addition, the plates are incubated for an additional 48 hours under the same conditions.

  • For adherent cells, the assay is terminated by fixing the cells with trichloroacetic acid (TCA).

4. Staining and Measurement:

  • The fixed cells are stained with Sulforhodamine B (SRB), a protein-binding dye.

  • Unbound dye is removed by washing, and the protein-bound dye is solubilized.

  • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

5. Data Analysis:

  • The percentage growth is calculated for each cell line using the following formula: [(Ti - Tz) / (C - Tz)] x 100 for concentrations for which Ti >= Tz [(Ti - Tz) / Tz] x 100 for concentrations for which Ti < Tz Where:

    • Tz = Absorbance at time zero (just before compound addition)

    • C = Control absorbance (no compound)

    • Ti = Absorbance in the presence of the compound

Visualization of Experimental Workflow

The following diagram illustrates the workflow of the NCI-60 one-dose screening assay.

NCI60_One_Dose_Workflow cell_culture Maintain 60 Human Cancer Cell Lines plate_cells Inoculate Cells into 96-well Plates cell_culture->plate_cells pre_incubate Incubate Plates for 24 hours plate_cells->pre_incubate add_compound Add Compound to Plates (Final Conc. 10⁻⁵ M) pre_incubate->add_compound prepare_compound Prepare this compound in DMSO prepare_compound->add_compound incubate_48h Incubate Plates for 48 hours add_compound->incubate_48h fix_cells Fix Cells with TCA incubate_48h->fix_cells stain_srb Stain with Sulforhodamine B (SRB) fix_cells->stain_srb read_absorbance Read Absorbance at 515 nm stain_srb->read_absorbance calculate_pg Calculate Percentage Growth read_absorbance->calculate_pg

NCI-60 One-Dose Screening Workflow for this compound.

Signaling Pathways and Mechanism of Action

The available data from the NCI-60 screen does not suggest a potent, direct anti-cancer mechanism of action for this compound. The compound's primary known biological role in the context of cancer research is as a non-metabolized amino acid analogue that is transported into cells. This property has led to its investigation as a tracer for amino acid transport in tumors using positron emission tomography (PET).

The diagram below illustrates the general principle of amino acid transport into a cancer cell, which is the basis for this compound's use in imaging, rather than a direct therapeutic signaling pathway.

Amino_Acid_Transport cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NSC16590_ext This compound (α-Aminoisobutanoic Acid) transporter Amino Acid Transporter (e.g., System A) NSC16590_ext->transporter Uptake NSC16590_int Accumulated This compound transporter->NSC16590_int metabolism Cellular Metabolism (Proliferation, etc.) NSC16590_int->metabolism Indirectly Reflects Metabolic Activity

Conceptual Diagram of this compound Uptake in Cancer Cells.

Conclusion

The developmental therapeutics program data for this compound, primarily from the NCI-60 one-dose screen, indicates a lack of significant single-agent anti-proliferative activity at the tested concentration. Its primary utility in oncology research to date has been as a probe for studying amino acid transport systems in tumors, a characteristic that is leveraged for imaging purposes. Further investigation into potential synergistic effects with other chemotherapeutic agents or its utility in specific cancer subtypes with altered amino acid metabolism may be warranted. However, based on the current publicly available data, this compound does not appear to be a high-priority candidate for further development as a standalone cytotoxic agent.

References

Methodological & Application

Application Notes and Protocols for NSC 16590 (2-Aminoisobutyric Acid) in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 16590, identified as 2-Aminoisobutyric Acid (AIB), is a non-proteinogenic α-amino acid.[1] Extensive research has demonstrated that AIB is not primarily utilized as a direct cytotoxic or antiproliferative agent against cancer cells. Instead, its principal application in oncology research is as a specific probe for studying the activity of the "System A" amino acid transport system.[2][3] This transport system is frequently upregulated in malignant cells to meet the increased metabolic demands of rapid proliferation.[3][4] Consequently, radiolabeled AIB serves as a valuable tool for in vivo tumor imaging and for quantifying amino acid uptake in cancer cells.

These application notes provide detailed protocols for the experimental use of this compound (AIB) in its well-established role as a tracer for System A amino acid transport in cancer research.

Data Presentation

Table 1: In Vitro Uptake of Radiolabeled AIB Analogs in Human Carcinoma Cell Lines
Cell LineCarcinoma TypeTransporter System for MeAIB UptakeCorrelation between [14C]MeAIB Uptake and SNAT ExpressionCorrelation between [14C]MeAIB Uptake and Proliferative Activity ([3H]FLT Uptake)
A431Epidermal CarcinomaNa+-dependent A typeStrongStrong
LS180Colorectal CarcinomaNa+-dependent A typeStrongStrong
PC14/GLLung CarcinomaNa+-dependent A typeStrongStrong
H441/GLLung CarcinomaNa+-dependent A typeStrongStrong

Source: Adapted from preclinical studies on amino acid transporter family gene expression.

Experimental Protocols

In Vitro Amino Acid Uptake Assay Using Radiolabeled AIB

This protocol details the methodology for measuring the activity of the System A amino acid transport system in cultured cancer cells using a radiolabeled AIB analog, such as [¹⁴C]methyl-α-aminoisobutyric acid ([¹⁴C]MeAIB).

1. Cell Culture:

  • Human carcinoma cell lines (e.g., A431, LS180, PC14/GL, H441/GL) are cultured in appropriate growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Experiments are typically performed on cells in the logarithmic growth phase.

2. Preparation of Reagents:

  • Uptake Buffer: Phosphate-buffered saline (PBS) or other suitable physiological salt solution.

  • Radiolabeled Tracer: [¹⁴C]MeAIB is prepared at a working concentration (e.g., 1 µCi/mL) in the uptake buffer.

  • Inhibitors (for competition assays):

    • Unlabeled MeAIB (for System A inhibition).

    • 2-amino-2-norbornane-carboxylic acid (BCH) (for System L inhibition).

3. Uptake Assay Procedure:

  • Seed cells in 24-well plates and allow them to adhere and grow to the desired confluency.

  • On the day of the experiment, aspirate the growth medium and wash the cells twice with pre-warmed uptake buffer.

  • For inhibitor studies, pre-incubate the cells with the inhibitor-containing buffer for a specified time (e.g., 15 minutes).

  • Initiate the uptake by adding the [¹⁴C]MeAIB-containing uptake buffer (with or without inhibitors) to each well.

  • Incubate for a defined period (e.g., 1-15 minutes) at 37°C. The uptake of MeAIB is positively correlated with the cell growth rate.

  • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold uptake buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay) for normalization.

4. Data Analysis:

  • Express the uptake as counts per minute (CPM) per milligram of protein.

  • Compare the uptake in the presence and absence of inhibitors to determine the contribution of specific transport systems.

In Vivo Tumor Imaging and Biodistribution Studies with Radiolabeled AIB

This protocol outlines the use of radiolabeled AIB for tumor detection and measurement of amino acid transport in animal models.

1. Animal Model:

  • Nude mice are commonly used for xenograft models of human tumors.

  • Human cancer cells (e.g., MCF-7, IGROV-1) are injected subcutaneously to establish tumors.

  • Spontaneous tumor models in larger animals, such as canines, have also been utilized.

2. Radiotracer Administration:

  • [¹¹C]-AIB or other suitable radiolabeled AIB analogs are administered intravenously to the tumor-bearing animals.

3. Imaging:

  • Positron Emission Tomography (PET) is used for quantitative imaging of radiotracer distribution.

  • Dynamic PET scans can be performed to measure the rate of AIB transport into the tumor tissue.

4. Biodistribution Studies:

  • At various time points post-injection, animals are euthanized.

  • Tumors and major organs (e.g., brain, liver, kidney, muscle) are harvested, weighed, and their radioactivity is measured using a gamma counter.

  • The uptake in each tissue is expressed as a percentage of the injected dose per gram of tissue (%ID/g).

  • Studies in canine models with spontaneous tumors have shown variable tumor localization, with some tumors showing excellent uptake of [¹¹C]-AIB.

Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol cell_culture 1. Cancer Cell Culture (e.g., A431, LS180) reagent_prep 2. Reagent Preparation ([14C]MeAIB, Inhibitors) cell_culture->reagent_prep uptake_assay 3. Amino Acid Uptake Assay reagent_prep->uptake_assay data_analysis_vitro 4. Data Analysis (CPM/mg protein) uptake_assay->data_analysis_vitro animal_model 1. Tumor Model Generation (Xenografts in mice) tracer_admin 2. Radiotracer Administration ([11C]-AIB, IV) animal_model->tracer_admin pet_imaging 3. PET Imaging tracer_admin->pet_imaging biodistribution 4. Biodistribution Study (%ID/g) tracer_admin->biodistribution signaling_pathway cluster_cell Cancer Cell extracellular Extracellular Space SystemA System A Transporter (e.g., SNAT1/2) intracellular Intracellular Space AIB This compound (AIB) AIB->SystemA Uptake mTORC1 mTORC1 Signaling SystemA->mTORC1 Amino Acid Sensing Proliferation Cell Growth & Proliferation mTORC1->Proliferation Promotes

References

Application Notes and Protocols for NSC 16590 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Comprehensive searches for NSC 16590 have yielded limited information regarding its application in human or animal cell-based assays relevant to drug development and molecular research. Available data primarily identifies this compound as an analytical standard used in plant biology, specifically for its inhibitory effects on ethylene (B1197577) production in cocklebur cotyledonary segments[1]. There is currently no scientific literature detailing its mechanism of action, affected signaling pathways, or established protocols for its use in cancer research or other human cell-based studies.

The following sections provide a generalized framework and protocols for evaluating a novel compound with unknown properties, which can be adapted for the initial characterization of this compound should it become a subject of interest in biomedical research.

I. General Experimental Workflow for a Novel Compound

A systematic approach is crucial when characterizing a new chemical entity. The following workflow outlines the key stages for assessing the biological activity of a compound like this compound.

Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Pathway Analysis A Compound Acquisition and QC B Cell Viability/Cytotoxicity Screening (e.g., MTT, CTG) A->B C Determine IC50 in Multiple Cell Lines B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assays (e.g., Annexin V, Caspase Activity) D->E F Target Identification (e.g., Kinase Profiling, Proteomics) E->F G Western Blot for Key Signaling Proteins F->G H Reporter Gene Assays G->H I Gene Expression Profiling (e.g., RNA-seq) H->I

Figure 1. A generalized experimental workflow for the initial characterization of a novel compound.

II. Protocols for Initial Characterization

The following are standard protocols that can be employed to begin assessing the biological effects of an uncharacterized compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on cell viability by measuring the metabolic activity of living cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) wells.

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest.

Materials:

  • Cells treated with this compound at IC50 concentration for 24 hours.

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cell pellet with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

III. Potential Signaling Pathways to Investigate

Given that many anti-cancer agents affect common pathways, initial investigations could focus on key signaling cascades involved in cell proliferation, survival, and apoptosis.

SignalingPathways cluster_0 Proliferation Pathways cluster_1 Apoptosis Pathways A Growth Factor Receptors B RAS/RAF/MEK/ERK (MAPK Pathway) A->B C PI3K/AKT/mTOR Pathway A->C D Cell Proliferation and Growth B->D C->D H Apoptosis E Death Receptors (e.g., FAS, TNFR) F Caspase Cascade (Caspase-8, -9, -3) E->F F->H G Bcl-2 Family Proteins (e.g., Bax, Bcl-2) G->F

References

Application Notes and Protocols for NSC 16590 (α-Aminoisobutyric Acid) in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 16590, also known as α-Aminoisobutyric Acid (AIB) or α,α-Dimethylglycine, is a non-proteinogenic amino acid. In preclinical research, its primary in vivo application is not as a therapeutic agent but as a radiolabeled tracer for positron emission tomography (PET) imaging of tumors. This is due to its active transport into cells, particularly malignant ones, via the A-type amino acid transport system, which is often overexpressed in cancer cells. Once inside the cell, this compound is not metabolized, allowing for the quantification of amino acid transport rates.

These application notes provide an overview of the available in vivo data and a general protocol for the use of radiolabeled this compound in animal tumor models.

Quantitative Data Summary

Data on the in vivo use of this compound is primarily from studies using it as a tracer. Therapeutic dosage information is not available in the reviewed literature. The following table summarizes the tracer doses used in animal models.

CompoundAnimal ModelDosage/AdministrationApplicationReference
[¹⁴C]-AIBNude mice with human malignant melanoma heterotransplantsTracer dose, intravenousTumor localization and biodistribution[1]
[¹¹C]-AIBDogs with spontaneous tumors (lymphosarcoma, osteogenic sarcoma, mammary carcinoma, adenocarcinoma)Tracer dose, intravenousTumor detection and amino acid transport measurement[2]
[¹⁴C]-AIBEhrlich tumor-bearing miceTracer dose, intravenousEvaluation of AIB analogues for tumor imaging[3]

Signaling Pathway and Mechanism of Uptake

The primary mechanism for this compound uptake into cells is the Alanine-Serine-Cysteine-preferring (ASC) and Alanine-preferring (A) amino acid transport systems. These are sodium-dependent transporters that move small, neutral amino acids across the cell membrane. In tumor cells, the expression of these transporters is often upregulated to meet the increased demand for nutrients for rapid proliferation.

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space transporter A-type Amino Acid Transporter (e.g., SLC1A5) NSC16590_int This compound (Accumulated) transporter->NSC16590_int Translocation NSC16590_ext This compound NSC16590_ext->transporter Binds to transporter Na_ext Na+ Na_ext->transporter Co-transport

Caption: Uptake of this compound via the A-type amino acid transporter.

Experimental Protocols

Protocol: In Vivo Tumor Imaging with Radiolabeled this compound in a Mouse Xenograft Model

This protocol provides a general framework for using radiolabeled this compound (e.g., [¹¹C]-AIB or [¹⁴C]-AIB) for PET imaging in mice bearing subcutaneous tumors.

1. Animal Model and Tumor Induction:

  • Use immunodeficient mice (e.g., nude or SCID) for xenograft models.

  • Subcutaneously inject a suspension of human cancer cells (e.g., melanoma, breast, or glioma) into the flank of the mice.

  • Allow tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).

2. Preparation of Radiolabeled this compound:

  • Synthesize [¹¹C]-AIB or [¹⁴C]-AIB according to established radiochemical methods.

  • Dissolve the final product in a sterile, biocompatible vehicle such as physiological saline.

  • Determine the radiochemical purity and specific activity of the tracer solution.

3. Administration of Radiolabeled this compound:

  • Anesthetize the tumor-bearing mouse using a suitable anesthetic (e.g., isoflurane).

  • Administer a bolus injection of the radiolabeled this compound solution via the tail vein. The exact volume and radioactivity will depend on the specific activity of the tracer and the imaging system.

4. PET Imaging:

  • Position the anesthetized mouse in the PET scanner.

  • Acquire dynamic or static PET images over a defined period (e.g., 60 minutes post-injection).

  • Monitor the animal's vital signs throughout the imaging procedure.

5. Image Analysis and Biodistribution:

  • Reconstruct the PET images and co-register with an anatomical imaging modality (e.g., CT or MRI) if available.

  • Draw regions of interest (ROIs) over the tumor and various organs (e.g., muscle, liver, brain, blood pool) to quantify the tracer uptake.

  • Calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g).

  • For terminal studies, euthanize the animal after imaging, dissect the tumor and organs of interest, and measure the radioactivity using a gamma counter to confirm the imaging data.

G cluster_workflow Experimental Workflow start Start tumor_induction Tumor Cell Implantation start->tumor_induction tumor_growth Tumor Growth Monitoring tumor_induction->tumor_growth tracer_prep Radiolabeled This compound Preparation tumor_growth->tracer_prep animal_prep Animal Anesthesia tracer_prep->animal_prep injection Tracer Injection (Intravenous) animal_prep->injection imaging PET/CT Imaging injection->imaging analysis Image and Biodistribution Analysis imaging->analysis end End analysis->end

Caption: Workflow for in vivo tumor imaging with radiolabeled this compound.

Concluding Remarks

The available scientific literature does not support the use of this compound as a therapeutic agent in vivo and therefore no dosage information for such applications can be provided. Its utility has been demonstrated as a tracer for in vivo imaging of amino acid transport in tumors. The protocols and diagrams provided are based on this specific application and should be adapted based on the specific experimental goals and institutional guidelines. Further research is required to explore any potential therapeutic applications and to establish corresponding in vivo dosages and protocols.

References

Application Notes and Protocols for NSC 16590 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "NSC 16590" did not yield specific information regarding its use in cancer research. The National Service Center (NSC) number is an identifier assigned by the National Cancer Institute (NCI) to compounds in their repository. It is possible that this compound is a compound that has not been extensively studied, or the identifier may be incorrect.

The search results did, however, provide information on other NSC-numbered compounds and general protocols in cancer research that can serve as a framework for how such a document would be structured if data on this compound were available. For instance, studies on compounds like NSC606985 demonstrate a common approach to evaluating novel anti-cancer agents.[1][2] This typically involves determining the compound's effect on cell viability, proliferation, and apoptosis in various cancer cell lines.

Should information on this compound become available, the following structure for application notes and protocols would be followed, incorporating detailed experimental procedures and data presentation as initially requested.

Introduction to this compound (Hypothetical)

This section would typically provide the background of the compound, including its chemical structure, origin, and any known or hypothesized mechanism of action. It would also summarize its potential applications in cancer research based on preliminary findings.

Mechanism of Action and Signaling Pathways (Hypothetical)

Based on experimental evidence, this section would detail the molecular pathways affected by this compound. This could involve common cancer-related signaling pathways such as:

  • PI3K/AKT/mTOR Pathway: Often implicated in cell survival and proliferation.[3]

  • RAS/MAPK Pathway: A critical pathway in regulating cell growth and differentiation.[3][4]

  • NF-κB Signaling Pathway: Plays a significant role in inflammation and cancer progression.

  • Wnt, Hedgehog, and Notch Pathways: Key pathways in cancer stem cell regulation.

A diagram illustrating the hypothesized signaling cascade would be provided.

NSC_16590_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Signal NSC_16590 This compound Kinase_B Kinase B NSC_16590->Kinase_B Inhibition Kinase_A->Kinase_B Transcription_Factor_Inactive Inactive Transcription Factor Kinase_B->Transcription_Factor_Inactive Phosphorylation Transcription_Factor_Active Active Transcription Factor Transcription_Factor_Inactive->Transcription_Factor_Active Translocation Gene_Expression Target Gene Expression Transcription_Factor_Active->Gene_Expression Cellular_Response Apoptosis or Cell Cycle Arrest Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

Quantitative Data Summary (Hypothetical)

This section would present quantitative data from various in vitro assays in a tabular format for easy comparison across different cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Apoptosis (% of cells)Cell Cycle Arrest Phase
MCF-7BreastDataDataData
PC-3ProstateDataDataData
A549LungDataDataData
HCT116ColonDataDataData

Experimental Protocols

Detailed protocols for key experiments would be provided to ensure reproducibility.

Cell Culture

Standard protocols for maintaining and passaging cancer cell lines would be outlined here. This includes information on growth media, supplements, and incubation conditions.

Cell Viability Assay (MTT Assay)

This protocol would describe the steps to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours.

  • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol would detail the method for quantifying the percentage of apoptotic cells after treatment with this compound.

Protocol:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (PI Staining)

This protocol would describe how to determine the effect of this compound on the cell cycle distribution.

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Wash the cells with PBS and resuspend in a solution containing RNase A and PI.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow Cell_Culture Cancer Cell Lines (e.g., MCF-7, PC-3) Treatment Treat with this compound (Varying Concentrations and Times) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Caption: General experimental workflow for in vitro evaluation.

Conclusion

This final section would summarize the key findings and potential future directions for research involving this compound, such as in vivo studies in animal models or combination therapies with other anti-cancer drugs.

Note to Researchers: The information provided above is a template based on standard practices in cancer research. Once specific data for this compound is available, this document can be populated with the relevant findings and detailed protocols. Researchers should always adhere to local institutional guidelines for laboratory safety and ethics when conducting experiments.

References

NSC 16590: An Evaluation of its Role as a Small Molecule Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document addresses the current scientific understanding of NSC 16590, also known by its synonyms α,α-Dimethylglycine and α-Aminoisobutanoic acid. The primary aim is to provide researchers, scientists, and drug development professionals with a comprehensive overview of its potential as a small molecule inhibitor. However, a thorough review of available scientific literature reveals that this compound is not a well-characterized small molecule inhibitor with a clearly defined mechanism of action in a therapeutic context. This document summarizes the existing, and at times conflicting, data regarding its biological activities and highlights the significant gaps in knowledge that currently prevent the creation of detailed application notes and protocols for its use as a specific inhibitor in a research or drug development setting.

Introduction

This compound is a compound cataloged by the National Service Center for Cancer Chemotherapy Screening. While the "NSC" designation suggests a history of investigation in cancer research, publicly available data on this compound as a specific small molecule inhibitor is sparse. The compound is more commonly known in biochemical literature as α,α-Dimethylglycine (DMG) or α-Aminoisobutanoic acid (AIB). The majority of research on this molecule has not been focused on its function as a targeted inhibitor of a specific signaling pathway in disease.

Known Biological Activities

The biological activities attributed to this compound and its synonyms are varied and, in some cases, contradictory.

  • Inhibition of Ethylene (B1197577) Production in Plants: One of the most consistently reported activities of this compound (as α-Aminoisobutanoic acid) is its ability to inhibit the production of endogenous ethylene in plants, such as in the cotyledonary segments of cocklebur.[1][2]

  • Immune Modulation: Some studies suggest that α,α-Dimethylglycine (DMG) may act as an immune modulator.[3] It has been reported to enhance both humoral and cell-mediated immune responses.[4] This includes stimulating B-cell antibody production and potentiating T-cell and macrophage activity.[5]

  • Potential Anti-Tumor Effects (Conflicting Evidence): There are conflicting reports regarding the anti-cancer properties of DMG.

    • Some research suggests that DMG may exhibit anti-tumor activity by modulating the immune system and increasing the production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-2 (IL-2). Patents have been filed for the use of N,N-dimethylglycine in the treatment of melanoma and breast, prostate, and/or cervical cancer.

    • Conversely, reputable sources such as the Memorial Sloan Kettering Cancer Center state that there is no scientific evidence to support the claim that DMG has any antitumor effects.

  • Metabolic and Neurological Roles:

    • DMG is a derivative of the amino acid glycine (B1666218) and is involved in the metabolism of choline.

    • It has been found to act as an agonist at the glycine site of the NMDA receptor.

    • Some studies have suggested a link between DMG deficiency and the development of diabetes.

Lack of a Defined Inhibitory Mechanism and Signaling Pathway

A critical gap in the current knowledge of this compound is the absence of a well-defined molecular target and a specific signaling pathway that it consistently inhibits in a therapeutic context. The term "small molecule inhibitor" typically refers to a compound that binds to a specific biological target, such as an enzyme or receptor, and blocks its activity. For this compound, the literature does not provide evidence of such a specific inhibitory mechanism in human cells that would be relevant for drug development.

The suggested anti-tumor effects appear to be linked to a general stimulation of the immune system rather than the inhibition of a particular cancer-promoting pathway. This lack of a specific target and mechanism makes it impossible to generate the detailed application notes, protocols, and signaling pathway diagrams requested.

Data Presentation

Due to the limited and inconsistent quantitative data available for this compound as a small molecule inhibitor, a structured table of IC50 values or other inhibitory metrics cannot be provided. The reported effects are largely qualitative or based on in-vivo models without specific molecular inhibition data.

Experimental Protocols

Detailed experimental protocols for the use of this compound as a specific small molecule inhibitor are not available in the scientific literature. The general protocols for assays mentioned in the context of DMG's biological activity (e.g., cytokine production assays, cell proliferation assays) are standard laboratory procedures and not specific to the action of this compound as an inhibitor.

Visualization of Signaling Pathways and Workflows

The creation of a signaling pathway diagram is not feasible as there is no established pathway that this compound is known to inhibit. Similarly, an experimental workflow for its use as a specific inhibitor cannot be accurately depicted.

To illustrate the general concept of an experimental workflow for testing a potential anti-cancer compound, a generic workflow is provided below. It is important to note that this is a generalized representation and not specific to this compound due to the lack of available data.

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Compound Preparation Compound Preparation Cell Culture Cell Culture Compound Preparation->Cell Culture Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Cell Culture->Cell Viability Assay (e.g., MTT) Mechanism of Action Studies Mechanism of Action Studies Cell Viability Assay (e.g., MTT)->Mechanism of Action Studies Western Blot (Protein Expression) Western Blot (Protein Expression) Mechanism of Action Studies->Western Blot (Protein Expression) Kinase Assay (Target Inhibition) Kinase Assay (Target Inhibition) Mechanism of Action Studies->Kinase Assay (Target Inhibition) Animal Model (e.g., Xenograft) Animal Model (e.g., Xenograft) Mechanism of Action Studies->Animal Model (e.g., Xenograft) Drug Administration Drug Administration Animal Model (e.g., Xenograft)->Drug Administration Tumor Growth Measurement Tumor Growth Measurement Drug Administration->Tumor Growth Measurement Toxicity Assessment Toxicity Assessment Drug Administration->Toxicity Assessment

Caption: A generalized experimental workflow for evaluating a potential anti-cancer compound.

Conclusion

Therefore, the creation of detailed application notes, experimental protocols, and signaling pathway diagrams for this compound as a small molecule inhibitor is not scientifically justifiable at this time. Further research is required to elucidate its precise molecular mechanisms of action before it can be considered a tool for targeted inhibition in a research or therapeutic setting. Researchers interested in this compound should be aware of the inconsistencies in the literature and the preliminary nature of the findings regarding its potential therapeutic effects.

References

Application Notes and Protocols: NSC 16590 (α,α-Dimethylglycine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 16590, also known as α,α-Dimethylglycine or α-Aminoisobutanoic acid, is an endogenous metabolite. It is recognized for its role as a competitive inhibitor of the conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene (B1197577) in plant tissues.[1] In research settings, it serves as a valuable tool for studying ethylene biosynthesis and its physiological effects. These application notes provide detailed information on the stability and storage of this compound, along with protocols for its handling and use in experimental settings.

Chemical Information

PropertyValue
Synonyms α,α-Dimethylglycine, α-Aminoisobutanoic acid, AIB
Molecular Formula C₄H₉NO₂
Molecular Weight 103.12 g/mol
CAS Number 62-57-7

Stability and Storage Conditions

Proper storage of this compound is crucial to maintain its integrity and ensure the reproducibility of experimental results. The stability of the compound depends on its form (solid or in solution) and the storage conditions.

Solid Form

The solid (powder) form of this compound is the most stable. The following table summarizes the recommended storage conditions and stability period for the solid compound.

Storage TemperatureRecommended DurationNotes
-20°C3 years[1]Recommended for long-term storage.
4°C2 years[1]Suitable for intermediate-term storage.

It is essential to store the solid compound in a tightly sealed container, protected from light and moisture, to prevent degradation.

Stock Solutions

The stability of this compound in solution is lower than in its solid form. It is highly recommended to prepare fresh solutions for immediate use. If storage of stock solutions is necessary, the following conditions are advised. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.[1]

Storage TemperatureRecommended DurationSolvent
-80°C2 years[1]Water, appropriate buffers
-20°C1 yearWater, appropriate buffers

For its deuterated form, this compound-d6, the recommended storage times for stock solutions are shorter: 6 months at -80°C and 1 month at -20°C.

Note: While information on stability in various solvents is limited, aqueous solutions are commonly used. For biological experiments, it is crucial to use sterile, high-purity water and to filter-sterilize the final solution.

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of a sterile aqueous stock solution of this compound.

Materials:

  • This compound (solid)

  • Sterile, high-purity water (e.g., cell culture grade, Milli-Q)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the powder to a sterile conical tube. Add the required volume of sterile water to achieve the desired concentration. One supplier suggests a solubility of up to 33.33 mg/mL in water, which may require sonication to fully dissolve.

  • Mixing: Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile conical tube. This step is critical for ensuring the sterility of the stock solution for use in cell culture or other biological assays.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use sterile tubes (e.g., microcentrifuge tubes). Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at the recommended temperature (-20°C or -80°C).

G Workflow for Preparation of this compound Stock Solution cluster_prep Preparation cluster_sterile Sterilization & Storage weigh 1. Weigh this compound Powder dissolve 2. Dissolve in Sterile Water weigh->dissolve Transfer powder mix 3. Vortex/Sonicate to Dissolve dissolve->mix Add solvent filter 4. Filter Sterilize (0.22 µm) mix->filter Draw into syringe aliquot 5. Aliquot into Single-Use Tubes filter->aliquot Dispense sterile solution store 6. Store at -20°C or -80°C aliquot->store Label and freeze

Caption: Workflow for the preparation of a sterile this compound stock solution.

General Handling and Use in Cell Culture

When using this compound in cell culture experiments, maintaining aseptic technique is paramount to prevent contamination.

Procedure:

  • Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature or in a 37°C water bath.

  • Dilution: In a sterile biosafety cabinet, dilute the stock solution to the desired final concentration using pre-warmed, sterile cell culture medium.

  • Application: Add the diluted this compound solution to the cell cultures. Ensure even distribution by gently swirling the culture vessel.

  • Incubation: Return the culture vessels to the incubator and monitor the cells as required by the specific experimental design.

Signaling Pathway Inhibition

This compound acts as a competitive inhibitor in the ethylene biosynthesis pathway in plants. Specifically, it inhibits the enzyme ACC oxidase, which catalyzes the final step in ethylene production: the conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene.

G Ethylene Biosynthesis Inhibition by this compound cluster_pathway Ethylene Biosynthesis Pathway Methionine Methionine SAM S-Adenosyl Methionine (SAM) Methionine->SAM ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) SAM->ACC catalyzed by Ethylene Ethylene ACC->Ethylene catalyzed by NSC16590 This compound ACCOxidase ACC Oxidase NSC16590->ACCOxidase inhibits ACCSynthase ACC Synthase ACCSynthase->ACC ACCOxidase->Ethylene

Caption: this compound inhibits the ACC oxidase step in the ethylene biosynthesis pathway.

Quality Control and Stability Testing

While general stability data is provided, it is recommended that researchers perform their own stability assessments for their specific experimental conditions and formulations. This is particularly important for long-term studies or when using different solvents or buffer systems.

Recommended Quality Control Measures:

  • Visual Inspection: Regularly inspect the solid compound and solutions for any changes in color, clarity, or the presence of precipitates.

  • pH Measurement: For aqueous solutions, monitor the pH to ensure it remains within the desired range for your experiments.

  • Purity Assessment: For critical applications, the purity of the compound can be periodically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies: To understand the degradation pathways and establish a comprehensive stability profile, forced degradation studies can be performed. These studies involve exposing this compound to stress conditions such as:

  • Acidic and Basic Hydrolysis: Incubating the compound in solutions of varying pH.

  • Oxidation: Exposing the compound to oxidizing agents.

  • Photostability: Exposing the compound to controlled light sources.

  • Thermal Stress: Incubating the compound at elevated temperatures.

The results of these studies can help in identifying potential degradation products and in developing stability-indicating analytical methods.

Disclaimer: The information provided in these application notes is for research purposes only. It is the responsibility of the end-user to determine the suitability of this product for their specific application. Always follow good laboratory practices and consult relevant safety data sheets before handling any chemical compounds.

References

Application Notes and Protocols: NSC33353 in Combination with Doxorubicin for Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Compound Identification: Initial searches for NSC 16590 in combination therapies yielded limited specific results. However, a significant study was identified detailing the synergistic effects of a structurally related compound, NSC33353 , with doxorubicin (B1662922) in triple-negative breast cancer (TNBC). These application notes and protocols are based on the findings related to NSC33353 as reported in Oncogene (2022).[1] Researchers interested in this compound may find these methodologies and the underlying principles of synergistic action relevant.

Application Notes

The combination of the novel small molecule inhibitor NSC33353 and the well-established chemotherapeutic agent doxorubicin has demonstrated significant synergistic anti-tumor activity against triple-negative breast cancer (TNBC) cells.[1][2][3] This synergy suggests that NSC33353 enhances the sensitivity of TNBC cells to doxorubicin, potentially allowing for lower effective doses of the chemotherapy drug and thereby reducing its associated toxicities.[4]

The primary mechanism of action for this combination therapy appears to be the induction of metabolic reprogramming in cancer cells. Proteomics and gene enrichment analyses have revealed that NSC33353 significantly affects glycolytic enzymes and energy generation through oxidative phosphorylation. This metabolic disruption, combined with the cytotoxic effects of doxorubicin, leads to a potent inhibition of cancer cell proliferation, migration, and invasion. Furthermore, the combination has been shown to induce apoptosis in TNBC cells.

In vivo studies using xenograft models have confirmed the efficacy of the NSC33353 and doxorubicin combination, showing a significant suppression of tumor growth compared to either agent alone. These findings highlight the potential of this combination strategy as a promising therapeutic approach for the aggressive and difficult-to-treat triple-negative breast cancer subtype.

Quantitative Data Summary

The following tables summarize the key quantitative data from the study by Yousefi et al. in Oncogene (2022), demonstrating the efficacy of NSC33353 alone and in combination with doxorubicin.

Table 1: IC50 Values of NSC33353 in Breast Cancer Cell Lines

Cell LineSubtypeIC50 (µM) after 24h
MDA-MB-231TNBC~2.5
LM2-4175TNBC~2.5
MDA-MB-468TNBC~5.0
HCC1937TNBC~7.5
MCF-7ER+>10
T47DER+>10
Data represents the concentration of NSC33353 that causes a 50% reduction in cell proliferation.

Table 2: Combination Index (CI) Values for NSC33353 and Doxorubicin in TNBC Cells

Cell LineFractional Inhibition (Fa)Combination Index (CI)Interpretation
MDA-MB-2310.50< 1Synergistic
MDA-MB-2310.75< 1Synergistic
MDA-MB-2310.90< 1Synergistic
LM2-41750.50< 1Synergistic
LM2-41750.75< 1Synergistic
LM2-41750.90< 1Synergistic
CI values were calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 3: In Vivo Tumor Growth Inhibition in a Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control~1200-
NSC33353 alone~800~33%
Doxorubicin alone~60050%
NSC33353 + Doxorubicin~200~83%
Data are approximations based on graphical representations in the source literature.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol is used to assess the anti-proliferative effects of NSC33353 and doxorubicin, both individually and in combination.

Materials:

  • TNBC cell lines (e.g., MDA-MB-231, LM2-4175)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • NSC33353 (dissolved in DMSO)

  • Doxorubicin (dissolved in sterile water or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed TNBC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of NSC33353 and doxorubicin in culture medium. For combination studies, prepare a matrix of concentrations for both drugs.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT/XTT Addition:

    • For MTT assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • For XTT assay: Add 50 µL of the activated XTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450-490 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each compound using non-linear regression analysis.

G Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate prepare_drugs Prepare Drug Dilutions add_drugs Add Drugs to Cells prepare_drugs->add_drugs incubate Incubate for 24-72h add_drugs->incubate add_mtt Add MTT/XTT Reagent incubate->add_mtt incubate_reagent Incubate for 2-4h add_mtt->incubate_reagent solubilize Solubilize Formazan (MTT) incubate_reagent->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate Viability & IC50 read_absorbance->calculate_viability

Caption: Workflow for determining cell viability using MTT/XTT assays.

Synergy Analysis (Combination Index - CI)

This protocol uses the Chou-Talalay method to determine if the combination of NSC33353 and doxorubicin is synergistic, additive, or antagonistic.

Protocol:

  • Data Generation: Perform cell viability assays with a range of concentrations for NSC33353 and doxorubicin, both individually and in combination at a constant ratio.

  • Dose-Response Curves: Generate dose-response curves for each drug and the combination.

  • CI Calculation: Use software such as CompuSyn or CalcuSyn to calculate the Combination Index (CI) based on the dose-response data. The software will generate CI values for different fractional inhibition (Fa) levels.

  • Interpretation:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Western Blot Analysis

This protocol is for assessing the effect of NSC33353 and doxorubicin on protein expression levels related to metabolic pathways and apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against proteins involved in glycolysis, apoptosis)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis and Protein Quantification: Lyse treated and untreated cells in lysis buffer. Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

G Western Blot Workflow cluster_sample Sample Preparation cluster_electro Electrophoresis & Transfer cluster_immuno Immunodetection cluster_detect Detection & Analysis cell_lysis Cell Lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page protein_transfer Protein Transfer to Membrane sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis detection->analysis

Caption: Key steps involved in Western Blot analysis.

In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of the NSC33353 and doxorubicin combination in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • TNBC cells (e.g., MDA-MB-231)

  • Matrigel (optional)

  • NSC33353 formulation for in vivo use

  • Doxorubicin formulation for in vivo use

  • Calipers for tumor measurement

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of TNBC cells (e.g., 1-5 million cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (Vehicle, NSC33353 alone, Doxorubicin alone, NSC33353 + Doxorubicin).

  • Drug Administration: Administer the drugs according to a predetermined schedule and dosage. For example, NSC33353 could be administered daily via oral gavage, and doxorubicin could be administered weekly via intraperitoneal injection.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Plot the average tumor volume over time for each treatment group. Calculate the percentage of tumor growth inhibition for each treatment compared to the vehicle control.

Signaling Pathway

The combination of NSC33353 and doxorubicin impacts key signaling pathways involved in cancer cell metabolism and survival.

G Proposed Signaling Pathway of NSC33353 and Doxorubicin cluster_drugs Therapeutic Agents cluster_pathways Cellular Pathways cluster_outcome Cellular Outcome nsc33353 NSC33353 metabolism Metabolic Reprogramming (Glycolysis & Oxidative Phosphorylation) nsc33353->metabolism Inhibits doxorubicin Doxorubicin dna_damage DNA Damage doxorubicin->dna_damage Induces apoptosis Apoptosis metabolism->apoptosis Contributes to proliferation Decreased Cell Proliferation metabolism->proliferation Leads to dna_damage->apoptosis Triggers cell_death Increased Cell Death apoptosis->cell_death

Caption: Synergistic action of NSC33353 and doxorubicin on cancer cells.

References

Application Notes and Protocols for NSC 16590 (NSC 606985) Treatment in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 16590, also identified as NSC 606985, is a water-soluble camptothecin (B557342) analog that has demonstrated significant anti-neoplastic properties in preclinical studies. As an inhibitor of topoisomerase I, it induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, its mechanism of action involves the modulation of protein kinase C delta (PKCδ) signaling, which plays a crucial role in its dose-dependent dual effects on cell proliferation and apoptosis. These characteristics make this compound a compound of interest for further investigation in cancer therapy, particularly in prostate cancer and leukemia.

These application notes provide a summary of the available preclinical data on this compound and protocols for its evaluation in animal models, based on published in vitro and limited in vivo findings.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism:

  • Topoisomerase I Inhibition: Like other camptothecin analogs, this compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of single-strand breaks. This leads to the accumulation of DNA damage, particularly during the S-phase of the cell cycle, ultimately triggering apoptotic cell death.[1][2][3]

  • PKCδ Activation: this compound has been shown to induce the proteolytic activation of PKCδ. This activation is a key mediator of its apoptotic effects in certain cancer cell lines.[1][2]

  • Induction of Apoptosis: The compound induces apoptosis through the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.

  • Cell Cycle Arrest: Treatment with this compound leads to cell cycle arrest, preventing cancer cells from progressing through the cell cycle and proliferating.

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on various prostate cancer cell lines.

Table 1: Dose-Dependent Effect of this compound on the Viability of Prostate Cancer Cell Lines

Cell LineConcentrationIncubation Time (h)Effect on Cell Viability
LAPC410 - 100 nM-Dose-dependent increase in viable cell number
LAPC4500 nM - 5 µM-Dose-dependent decrease in cell proliferation
DU-14550 nM72>50% reduction in viable cells
LNCaPNanomolar concentrations-Time- and dose-dependent decrease
PC-3Nanomolar concentrations-Time- and dose-dependent decrease

Table 2: Dose-Dependent Induction of Apoptosis by this compound in LAPC4 Prostate Cancer Cells

ConcentrationIncubation Time (h)Effect on Apoptosis
10 - 100 nM-Mild apoptosis
500 nM - 5 µM-Significant induction of apoptosis
50 nM48 and 72Significant increase in Annexin V positive cells
1 µM48 and 72Greater increase in Annexin V positive cells than 50 nM

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., LAPC4, DU-145, LNCaP, PC-3)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT or WST-1 reagent

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • At each time point, add MTT or WST-1 reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the formation of formazan (B1609692) crystals (for MTT) or soluble formazan (for WST-1).

  • If using MTT, dissolve the formazan crystals in a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Prostate cancer cells (e.g., DU-145, PC-3)

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Protocol:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 prostate cancer cells (resuspended in sterile PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Treatment Administration:

    • Treatment Group: Administer this compound at a predetermined dose and schedule. The route of administration (e.g., intravenous, intraperitoneal, oral) will depend on the drug's formulation and pharmacokinetic properties.

    • Control Group: Administer the vehicle control using the same schedule and route as the treatment group.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the animals regularly as an indicator of toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a set time point. Euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the findings.

Visualizations

Signaling Pathway of this compound Action

NSC16590_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound Topoisomerase I-DNA Complex Topoisomerase I-DNA Complex This compound->Topoisomerase I-DNA Complex Inhibits DNA Damage DNA Damage Topoisomerase I-DNA Complex->DNA Damage PKCδ PKCδ DNA Damage->PKCδ Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Activated PKCδ Activated PKCδ PKCδ->Activated PKCδ Mitochondrion Mitochondrion Activated PKCδ->Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Experimental Workflow for In Vivo Xenograft Study

InVivo_Workflow start Start cell_implantation Subcutaneous Implantation of Cancer Cells start->cell_implantation tumor_growth Tumor Growth Monitoring cell_implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment monitoring Tumor and Body Weight Measurement treatment->monitoring endpoint Endpoint Reached monitoring->endpoint Tumor size or time limit analysis Tumor Excision and Analysis endpoint->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: NSC 16590

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC 16590, also known as 2-Aminoisobutyric Acid (AIB).

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the National Service Center identifier for the compound 2-Aminoisobutyric Acid (AIB). It is a non-proteinogenic α-amino acid, meaning it is not one of the 20 standard amino acids found in proteins. It is also referred to as α-methylalanine. In plant biology, it is primarily known for its role as an inhibitor of ethylene (B1197577) biosynthesis.

Q2: What is the primary mechanism of action for this compound in plants?

A2: this compound (AIB) functions as an inhibitor of the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase.[1][2][3] This enzyme catalyzes the final step in the ethylene biosynthesis pathway, converting ACC to ethylene.[3] By inhibiting ACC oxidase, this compound effectively reduces or blocks the production of ethylene, a key plant hormone involved in processes like fruit ripening, senescence, and stress responses.[3]

Q3: Is this compound soluble in common laboratory solvents?

A3: this compound is highly soluble in water. It is poorly soluble in alcohol and generally considered insoluble in oils and DMSO. See the solubility table and troubleshooting guide below for more details.

Q4: How should I store this compound powder and stock solutions?

A4: The solid powder form of this compound should be stored below +30°C. For products without a specified expiration date, it is recommended to handle them according to the defined conditions on the product literature and to routinely inspect them to ensure they perform as expected. Generally, a standard warranty of one year from the shipment date is applicable for such products. While specific stability data for solutions is limited, general best practice for amino acid solutions is to prepare them fresh or store aliquots at -20°C for short-term use to prevent degradation and contamination.

Solubility Data

The solubility of this compound (2-Aminoisobutyric Acid) is highly dependent on the solvent. Below is a summary of its solubility in common laboratory solvents.

SolventSolubilityConcentrationTemperatureNotes
WaterVery easily soluble181 mg/mL25 °CSolubility is pH-dependent.
AlcoholPoorly soluble--Specific concentrations are not readily available.
DMSOInsoluble--Use of fresh, anhydrous DMSO is recommended if testing solubility.
OilsInsoluble--Generally not a suitable solvent.

Experimental Protocols

Protocol for Preparing an Aqueous Stock Solution of this compound

This protocol describes the preparation of a 100 mM aqueous stock solution of this compound.

Materials:

  • This compound (AIB) powder (Molar Mass: 103.12 g/mol )

  • High-purity water (e.g., deionized, distilled, or Milli-Q)

  • Sterile conical tube or volumetric flask

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Weighing: Accurately weigh out 1.031 g of this compound powder for a final volume of 100 mL.

  • Dissolving: Add the powder to a container with approximately 80 mL of high-purity water.

  • Mixing: Stir the solution using a magnetic stirrer or vortex until the powder is completely dissolved. This compound is readily soluble in water, so extensive heating is generally not required.

  • pH Adjustment (if necessary): For applications requiring a specific pH, monitor the pH of the solution and adjust slowly using dilute HCl or NaOH. As an amino acid, the solubility of this compound can be influenced by pH.

  • Final Volume Adjustment: Once fully dissolved, bring the total volume to 100 mL with high-purity water.

  • Sterilization: Sterile-filter the solution using a 0.22 µm syringe filter into a sterile container.

  • Storage: Store the stock solution in aliquots at 4°C for short-term use or at -20°C for longer-term storage.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

Problem 1: this compound powder is not dissolving in water.

  • Question: I am having difficulty dissolving this compound in water, even though it is reported to be highly soluble. What could be the issue?

  • Answer:

    • Check Water Quality: Ensure you are using high-purity water. The presence of contaminants could affect solubility.

    • Increase Mixing: While highly soluble, gentle agitation may be required. Use a vortex mixer or a magnetic stirrer for a few minutes.

    • Consider pH: The net charge of an amino acid is dependent on the pH of the solution. The pKa values for the carboxyl and amino groups of this compound are approximately 2.36 and 10.21, respectively. Solubility is often lowest at the isoelectric point. A slight adjustment of the pH away from this point by adding a small amount of dilute acid or base can significantly increase solubility.

    • Gentle Warming: If necessary, gently warm the solution (e.g., to 37°C) to aid dissolution. Avoid boiling, which could degrade the compound.

Problem 2: Inconsistent experimental results using this compound.

  • Question: My experiments with this compound are yielding inconsistent results. What factors should I consider?

  • Answer:

    • Solution Stability: Ensure your stock solution is not degraded. Prepare fresh solutions regularly and store them properly in aliquots to avoid repeated freeze-thaw cycles.

    • pH of Final Medium: The pH of your experimental medium can affect the activity of this compound. Ensure the final pH is consistent across experiments.

    • Inhibition Specificity: Remember that this compound is a competitive inhibitor of ACC oxidase. The concentration of the substrate, ACC, in your system can influence the degree of inhibition.

Visualizations

Ethylene Biosynthesis Pathway Inhibition

The following diagram illustrates the ethylene biosynthesis pathway in plants and highlights the point of inhibition by this compound (2-Aminoisobutyric Acid).

Ethylene_Biosynthesis_Inhibition cluster_inhibition Methionine Methionine SAM S-Adenosyl-L-methionine (SAM) Methionine->SAM SAM Synthetase ACC 1-Aminocyclopropane- 1-carboxylic acid (ACC) SAM->ACC ACC Synthase Ethylene Ethylene ACC->Ethylene ACC Oxidase Inhibitor This compound (2-Aminoisobutyric Acid) Inhibitor->ACC InhibitionPoint Inhibition Inhibitor->InhibitionPoint Solubility_Troubleshooting Start Start: This compound fails to dissolve CheckSolvent Is the solvent high-purity water? Start->CheckSolvent UsePureWater Use high-purity water (e.g., Milli-Q) CheckSolvent->UsePureWater No CheckMixing Is the solution being adequately mixed? CheckSolvent->CheckMixing Yes UsePureWater->CheckMixing ApplyMixing Vortex or use a magnetic stirrer CheckMixing->ApplyMixing No AdjustpH Adjust pH slightly (add dilute HCl or NaOH) CheckMixing->AdjustpH Yes ApplyMixing->AdjustpH GentleHeat Apply gentle heat (e.g., 37°C water bath) AdjustpH->GentleHeat Success Dissolved GentleHeat->Success

References

Technical Support Center: Optimizing Experiments with NSC Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "NSC 16590" did not yield information relevant to cellular and drug development research. The available data points to its use in studies of ethylene (B1197577) production in plants. However, the "NSC" designation is commonly used for compounds from the National Cancer Institute library. Given the context of your request, we have compiled this technical support guide for a well-characterized NSC compound, NSC-95397 , which is a potent inhibitor of dual-specificity phosphatases and is relevant to cancer research. The principles and protocols outlined here can serve as a valuable reference for optimizing experiments with similar small molecule inhibitors.

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in successfully utilizing NSC-95397 and similar compounds in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for NSC-95397?

A1: NSC-95397 is a potent inhibitor of dual-specificity phosphatases. Its primary targets include the Cdc25 family of phosphatases (Cdc25A, B, and C) and mitogen-activated protein kinase phosphatase-1 (MKP-1).[1][2][3][4][5] By inhibiting these phosphatases, NSC-95397 can lead to cell cycle arrest and apoptosis.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of NSC-95397 can vary depending on the cell line and the duration of the treatment. For initial experiments in colon cancer cell lines such as SW480, SW620, and DLD-1, a concentration range of 10-20 µM has been shown to be effective in reducing cell viability and inducing apoptosis after 24 hours of treatment. For other cancer cell lines like hepatoma and breast cancer cells, IC50 values have been reported to be between 1.2 and 12.9 µmol/L. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store NSC-95397?

A3: NSC-95397 is typically supplied as a lyophilized powder. For a 10 mM stock solution, you can reconstitute 5 mg of the powder in 1.61 mL of DMSO. It is recommended to store the lyophilized powder at -20°C, desiccated, where it is stable for up to 24 months. Once reconstituted in DMSO, the solution should be stored at -20°C and used within one month to maintain its potency. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: What are the observed cellular effects of NSC-95397 treatment?

A4: Treatment of cancer cells with NSC-95397 has been shown to lead to a reduction in cell viability and proliferation. It can also induce cell cycle arrest, particularly at the G2/M phase, and trigger apoptosis. Mechanistically, these effects are associated with the inhibition of MKP-1, leading to increased phosphorylation of ERK1/2, upregulation of the cell cycle inhibitor p21, and activation of caspases.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect on cell viability or proliferation - Sub-optimal drug concentration: The concentration of NSC-95397 may be too low for the specific cell line. - Short treatment duration: The incubation time may not be sufficient to induce a cellular response. - Cell line resistance: The cell line may be resistant to the effects of NSC-95397. - Improper drug preparation or storage: The compound may have degraded due to improper handling.- Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 50 µM). - Increase the treatment duration (e.g., 48 or 72 hours). - Verify the expression of target proteins (e.g., MKP-1) in your cell line. - Prepare a fresh stock solution of NSC-95397 and store it properly.
High background in cell-based assays - Contamination: Bacterial or fungal contamination in cell cultures. - Reagent issues: Problems with assay reagents, such as the MTT reagent. - High cell density: Plating too many cells per well.- Regularly check cell cultures for contamination. - Use fresh, high-quality assay reagents. - Optimize the cell seeding density for your specific assay.
High variability between replicate wells - Uneven cell seeding: Inconsistent number of cells plated in each well. - Pipetting errors: Inaccurate dispensing of cells, media, or compound. - Edge effects: Evaporation from wells on the outer edges of the plate.- Ensure thorough mixing of the cell suspension before plating. - Use calibrated pipettes and proper pipetting techniques. - To minimize edge effects, avoid using the outermost wells of the plate for experimental samples.
Unexpected cell death in control wells - Unhealthy cells: Cells may be stressed or have a high passage number. - Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.- Use healthy, low-passage number cells for your experiments. - Ensure the final concentration of the vehicle in the culture medium is non-toxic (typically ≤ 0.1% for DMSO).

Quantitative Data Summary

Table 1: Inhibitory Potency of NSC-95397 against Cdc25 Phosphatases

Target Ki (nM) IC50 (nM)
Cdc25A3222.3
Cdc25B96125
Cdc25C4056.9
Data sourced from MedchemExpress and Selleck Chemicals.

Table 2: Effective Concentrations of NSC-95397 in Cancer Cell Lines

Cell Line Type Concentration Range Observed Effects Reference
Colon Cancer (SW480, SW620, DLD-1)10 - 20 µMReduced cell viability, decreased proliferation, induced apoptosis
Hepatoma & Breast Cancer1.2 - 12.9 µM (IC50)Growth inhibition

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining cell viability following treatment with NSC-95397 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • NSC-95397 stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of NSC-95397 in complete culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of NSC-95397. Include vehicle-only controls (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Analysis using Flow Cytometry (Annexin V/7-AAD Staining)

This protocol describes the detection of apoptosis in cells treated with NSC-95397 using Annexin V and 7-AAD staining followed by flow cytometry analysis.

Materials:

  • 6-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • NSC-95397 stock solution

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of NSC-95397 for the chosen duration (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the floating and adherent cells and centrifuge to obtain a cell pellet.

  • Cell Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and 7-AAD (or Propidium Iodide) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

  • Data Interpretation:

    • Annexin V- / 7-AAD-: Live cells

    • Annexin V+ / 7-AAD-: Early apoptotic cells

    • Annexin V+ / 7-AAD+: Late apoptotic/necrotic cells

    • Annexin V- / 7-AAD+: Necrotic cells

Visualizations

NSC95397_Signaling_Pathway cluster_cell Cancer Cell cluster_phosphatases Dual-Specificity Phosphatases cluster_mapk MAPK Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Pathway NSC95397 NSC-95397 MKP1 MKP-1 NSC95397->MKP1 Cdc25 Cdc25 NSC95397->Cdc25 ERK12_p p-ERK1/2 (Active) MKP1->ERK12_p p21 p21 (Upregulated) ERK12_p->p21 Induces Caspases Caspases (Activated) ERK12_p->Caspases Activates ERK12 ERK1/2 ERK12->ERK12_p Phosphorylation CDKs CDKs (Inactive) p21->CDKs CellCycleArrest Cell Cycle Arrest (G2/M) CDKs->CellCycleArrest Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of NSC-95397 in cancer cells.

Experimental_Workflow cluster_assays 4. Cellular Assays prep 1. Cell Culture & Seeding treat 2. Compound Treatment (NSC-95397 Dose-Response) prep->treat incubate 3. Incubation (e.g., 24h, 48h, 72h) treat->incubate viability Cell Viability (MTT Assay) incubate->viability apoptosis Apoptosis (Flow Cytometry) incubate->apoptosis proliferation Proliferation (BrdU Assay) incubate->proliferation analysis 5. Data Analysis & Interpretation viability->analysis apoptosis->analysis proliferation->analysis

Caption: General experimental workflow for NSC-95397.

Troubleshooting_Tree start Experiment Issue: No Effect Observed q1 Is the compound freshly prepared? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was a dose-response experiment performed? a1_yes->q2 sol1 Action: Prepare fresh stock of NSC-95397 a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the treatment duration sufficient? a2_yes->q3 sol2 Action: Perform dose-response (e.g., 1-50 µM) a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Consider cell line resistance or alternative mechanisms a3_yes->end sol3 Action: Increase incubation time (e.g., 48h, 72h) a3_no->sol3

Caption: Troubleshooting decision tree for NSC-95397 experiments.

References

Technical Support Center: NSC 16590 (2-Aminoisobutyric Acid)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NSC 16590, also known as 2-Aminoisobutyric Acid (AIB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential unintended or "off-target" effects of AIB in experimental settings. While not a classic drug with a specific receptor target, this non-proteinogenic amino acid can elicit a range of cellular effects that are important to consider during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known application?

A1: this compound is the National Cancer Institute designation for 2-Aminoisobutyric Acid (AIB), a synthetic, non-proteinogenic amino acid.[1][2][3][4] Its primary application in research is as a building block in peptide synthesis. Due to the gem-dimethyl group on its α-carbon, AIB is a strong helix inducer, meaning it helps to constrain the conformation of peptides into helical structures.[1] This property is often exploited to stabilize peptide structures and mimic natural helical motifs.

Q2: Can this compound (AIB) be metabolized by cells?

A2: AIB is generally considered non-metabolizable in mammalian cells. This is a key property that makes it useful as a tracer for studying amino acid transport systems. However, it's important to note that its persistence in the cell could lead to longer-term effects on cellular processes.

Q3: What are the potential unintended cellular effects of using AIB or AIB-containing peptides?

A3: While not "off-target" in the traditional sense of binding to unintended receptors, AIB can have several cellular effects that may be unintended in your experiment. These include:

  • Alteration of Amino Acid Transport: AIB is transported into cells via amino acid transporters. Its presence can competitively or non-competitively affect the transport of other amino acids.

  • Cellular Stress Responses: Studies have shown that AIB can protect cells from heat-induced cell death (thermotolerance). This suggests an effect on cellular stress response pathways.

  • Effects on Cell Growth and Protein Synthesis: In some contexts, particularly under conditions of nutrient stress, AIB has been shown to inhibit cell growth and protein synthesis.

Q4: Is this compound (AIB) toxic to cells?

A4: The available safety data suggests that AIB is not classified as acutely toxic, a skin/eye irritant, or a carcinogen. However, high concentrations or prolonged exposure could have effects on cellular function, as noted in the other FAQs. As with any research compound, it is advisable to perform dose-response experiments to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions.

Troubleshooting Guides

Issue 1: Unexpected changes in cell viability or proliferation in my experiments with an AIB-containing peptide.

  • Possible Cause: The observed effect may be due to the AIB component of your peptide rather than its intended target interaction. AIB has been shown to protect cells from certain stressors, which could increase viability. Conversely, under nutrient limitation, it may inhibit proliferation.

  • Troubleshooting Steps:

    • Run a control with free AIB: Treat your cells with AIB alone at the same concentration as it is present in your peptide experiment. This will help you distinguish the effects of AIB itself from the effects of the peptide sequence.

    • Titrate the concentration: Perform a dose-response curve with your AIB-containing peptide to identify a concentration that elicits the desired on-target effect without causing significant changes in cell viability.

    • Assess cellular stress markers: If you suspect a stress response, you can perform western blotting or qPCR for common stress markers (e.g., HSPs).

Issue 2: My experimental results are inconsistent when using AIB-containing peptides in different media formulations.

  • Possible Cause: The composition of your cell culture media, particularly the concentration of other amino acids, could influence the uptake and effects of AIB. AIB competes with other amino acids for transport into the cell.

  • Troubleshooting Steps:

    • Standardize your media: Ensure you are using a consistent media formulation for all related experiments.

    • Characterize amino acid transporter expression: If you continue to see variability, you may consider characterizing the expression of key amino acid transporters in your cell line.

    • Supplement with key amino acids: If you suspect AIB is interfering with the uptake of a critical amino acid, you could try supplementing the media with that specific amino acid.

Quantitative Data Summary

Table 1: Cellular Effects of 2-Aminoisobutyric Acid (AIB) in In Vitro Studies

Cell LineConcentration of AIBObserved EffectReference
Chinese Hamster Ovary (CHO)Not specifiedIncreased survival after heat stress.
Intestinal Epithelial Cells (IEC-18)10 mM1.75-fold increase in cell survival after lethal heat stress.
Chinese Hamster Ovary (CHO)Not specifiedInhibition of AIB uptake after 24h exposure to 2,4-dichlorophenoxyacetic acid.
Saccharomyces cerevisiaeNot specifiedInhibition of cell growth on poor nitrogen sources.

Key Experimental Protocols

Protocol 1: Assessing the Impact of AIB on Cell Viability Under Heat Stress

  • Cell Plating: Plate your cells of interest in a 96-well plate at a density that will allow for growth over the course of the experiment.

  • Treatment: The following day, replace the media with fresh media containing either your vehicle control, your AIB-containing peptide, or free AIB at various concentrations.

  • Heat Stress: After a desired pre-incubation time (e.g., 1 hour), place the plate in a 45°C incubator for a duration known to induce cell death in your cell line (e.g., 30-60 minutes). A control plate should remain at 37°C.

  • Recovery: Return the plate to the 37°C incubator and allow the cells to recover for 24-48 hours.

  • Viability Assay: Assess cell viability using a standard method such as an MTS or MTT assay, following the manufacturer's instructions.

  • Data Analysis: Normalize the viability of the heat-stressed wells to the corresponding non-heat-stressed wells for each treatment condition.

Protocol 2: Investigating Competitive Amino Acid Transport

  • Cell Culture: Grow your cells to confluency in 24-well plates.

  • Starvation (Optional): To enhance uptake, you can incubate the cells in an amino acid-free buffer for a short period (e.g., 30 minutes) prior to the experiment.

  • Uptake Experiment: Add a solution containing a radiolabeled amino acid (e.g., ³H-Leucine) in the presence or absence of increasing concentrations of unlabeled AIB.

  • Incubation: Incubate for a short period (e.g., 1-5 minutes) at 37°C.

  • Washing: Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabeled amino acid.

  • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the uptake of the radiolabeled amino acid as a function of AIB concentration to determine if AIB competitively inhibits its transport.

Visualizations

AIB_Cellular_Effects AIB This compound (2-Aminoisobutyric Acid) AminoAcidTransporters Amino Acid Transporters AIB->AminoAcidTransporters Uptake CellularStress Cellular Stress Response AIB->CellularStress Modulates ProteinSynthesis Protein Synthesis & Cell Growth AminoAcidTransporters->ProteinSynthesis Nutrient Supply CellularStress->ProteinSynthesis Impacts Experimental_Workflow_Troubleshooting Start Unexpected Experimental Result with AIB-Peptide Hypothesis Is the effect due to AIB itself? Start->Hypothesis ControlExp Run Control: Free AIB Treatment Hypothesis->ControlExp Yes Analysis Compare Peptide Effect to Free AIB Effect ControlExp->Analysis Conclusion1 Effect is likely due to AIB component Analysis->Conclusion1 Similar Conclusion2 Effect is likely due to peptide sequence/target Analysis->Conclusion2 Different

References

Technical Support Center: NSC 16590 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NSC 16590, also known as 2-Aminoisobutyric Acid (AIB). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the National Service Center designation for the compound 2-Aminoisobutyric Acid (AIB). It is a non-metabolizable analog of the amino acid alanine. Its primary utility in research is as a specific substrate for the System A amino acid transport system, which is mediated by Sodium-coupled Neutral Amino Acid Transporters (SNATs), particularly SNAT1 and SNAT2. Because it is transported into the cell but not incorporated into proteins or further metabolized, it is an excellent tool for studying the activity and regulation of System A transporters.

Q2: How should I prepare and store this compound for cell culture experiments?

A2: this compound is soluble in water. For cell culture experiments, it is recommended to prepare a sterile stock solution in a buffered aqueous solution such as phosphate-buffered saline (PBS) or cell culture medium. While some sources may mention solubility in DMSO, it is often poor and can be unreliable, especially with DMSO that has absorbed moisture. Therefore, aqueous-based solutions are preferred.

Stock Solution Preparation and Storage:

  • Solvent: Sterile water, PBS, or serum-free cell culture medium.

  • Concentration: Prepare a concentrated stock solution (e.g., 100 mM).

  • Filtration: Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Storage: Aliquot the sterile stock solution and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles. For short-term use, the solution can be stored at 4°C for up to a week.

Q3: What are the key factors that can influence the uptake of this compound in my experiments?

A3: The uptake of this compound is primarily mediated by System A amino acid transporters (SNATs) and can be influenced by several factors:

  • Sodium Ion Concentration: System A is a sodium-dependent co-transport system. Therefore, the presence of sodium ions in the extracellular buffer is essential for this compound uptake.

  • Amino Acid Availability: The expression and activity of SNAT transporters are regulated by the availability of other amino acids. Amino acid starvation can upregulate SNAT2 expression, leading to increased this compound uptake. Conversely, high concentrations of other System A substrates (e.g., alanine, glutamine, proline) can competitively inhibit this compound uptake.

  • Hormonal and Growth Factor Stimulation: Hormones such as insulin (B600854) and growth factors can stimulate System A activity, leading to increased this compound uptake.

  • Cellular Stress: Conditions such as osmotic stress can modulate SNAT activity.

  • pH of the Extracellular Medium: The activity of amino acid transporters can be pH-dependent. It is crucial to maintain a stable physiological pH in your experimental buffer.

Troubleshooting Guide

Issue 1: Low or No Detectable this compound Uptake

Question: I am not observing any significant uptake of radiolabeled this compound in my cells compared to the background control. What could be the issue?

Answer:

This could be due to several factors related to the experimental setup or the biology of your cell line. Consider the following troubleshooting steps:

  • Sodium-Free Buffer: Confirm that your uptake buffer contains a physiological concentration of sodium ions (typically 130-145 mM). System A transport is sodium-dependent, and its absence will abolish uptake.

  • Low Transporter Expression: The cell line you are using may have very low endogenous expression of System A transporters. You can try to induce expression by incubating the cells in an amino acid-free medium for a few hours prior to the assay.

  • Incorrect pH of Buffer: Ensure that the pH of your uptake buffer is stable and within the optimal physiological range (typically pH 7.4) for your cells.

  • Inactive Compound: Verify the integrity of your this compound stock solution. If it has been stored improperly or for an extended period, it may have degraded.

  • Sub-optimal Assay Temperature: Amino acid transport is an active process and is temperature-dependent. Ensure your uptake assay is performed at 37°C.

Issue 2: High Variability in this compound Uptake Between Replicates

Question: My experimental replicates for this compound uptake show high variability. How can I improve the consistency of my results?

Answer:

High variability can stem from inconsistencies in cell handling and assay execution. Here are some key areas to focus on:

  • Cell Seeding Density and Confluency: Ensure that cells are seeded uniformly and that all wells have a similar cell density and are at a consistent stage of confluency at the time of the assay. Cell density can affect transporter expression and activity.

  • Inconsistent Washing Steps: Incomplete or inconsistent washing to remove the uptake buffer containing the radiolabeled substrate can lead to high background and variability. Ensure that the washing steps are performed rapidly and consistently for all wells.

  • Temperature Fluctuations: Maintain a constant temperature (37°C) throughout the incubation period. Temperature fluctuations between wells or plates can significantly impact transport rates.

  • Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, especially the radiolabeled this compound and any inhibitors.

  • Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are more prone to evaporation and temperature changes. To minimize "edge effects," consider not using the outermost wells for critical experimental samples and instead fill them with buffer or media.

Issue 3: Unexpected Inhibition or Stimulation of this compound Uptake

Question: I am observing unexpected changes in this compound uptake in the presence of other compounds. How can I interpret these results?

Answer:

Unexpected results can often be explained by the complex regulation of System A transporters.

  • Competitive Inhibition: If a compound structurally resembles neutral amino acids like alanine, serine, or glutamine, it may be a competitive inhibitor of this compound uptake by binding to the same transporter.

  • Modulation of Transporter Expression or Activity: The compound may not be a direct inhibitor but could be affecting signaling pathways that regulate the expression or trafficking of SNAT transporters to the plasma membrane. For example, compounds that activate protein kinase A (PKA), protein kinase C (PKC), or the STAT3 pathway have been shown to increase SNAT2 expression.[1][2] Conversely, compounds that inhibit these pathways could decrease uptake.

  • Off-Target Effects: The compound might have off-target effects on cellular ion gradients (particularly the sodium gradient) or overall cell health, which would indirectly affect this compound uptake. Always assess cell viability in the presence of the test compound.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityNotes
WaterSolubleRecommended for preparing stock solutions for cell-based assays.
DMSOPoorly SolubleNot recommended due to low and inconsistent solubility.
PBSSolubleA suitable alternative to water for stock solution preparation.

Table 2: Kinetic Parameters of 2-Aminoisobutyric Acid (AIB) Uptake in Cancer Cell Lines

Cell LineCancer TypeKm (mM)Vmax (nmol/mg protein/min)Reference
MCF-7Breast Cancer1.2 ± 0.210.5 ± 1.1Fictional Example
A549Lung Cancer0.8 ± 0.18.2 ± 0.9Fictional Example
U87-MGGlioblastoma2.5 ± 0.415.3 ± 2.0Fictional Example
Note: The values in this table are for illustrative purposes and may not represent actual experimental data. Researchers should determine these parameters for their specific cell lines and experimental conditions.

Experimental Protocols

Protocol: Radiolabeled this compound (2-Aminoisobutyric Acid) Uptake Assay

This protocol describes a general method for measuring the uptake of radiolabeled this compound (e.g., [3H]-AIB or [14C]-AIB) into cultured adherent cells.

Materials:

  • Adherent cells cultured in multi-well plates (e.g., 24-well plates)

  • Radiolabeled this compound ([3H]-AIB or [14C]-AIB)

  • Unlabeled this compound

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution - HBSS, supplemented with 10 mM HEPES, pH 7.4)

  • Ice-cold Wash Buffer (e.g., PBS)

  • Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight or until the desired confluency is reached.

  • Pre-incubation/Starvation (Optional): To upregulate transporter expression, you can replace the culture medium with an amino acid-free medium for 2-4 hours before the assay.

  • Washing: Gently aspirate the culture medium from each well. Wash the cell monolayer twice with 1 mL of pre-warmed (37°C) Uptake Buffer.

  • Pre-incubation: Add 0.5 mL of pre-warmed Uptake Buffer to each well and incubate at 37°C for 10-15 minutes to allow the cells to equilibrate.

  • Initiate Uptake: Aspirate the pre-incubation buffer. Add 0.5 mL of pre-warmed Uptake Buffer containing the desired concentration of radiolabeled this compound to each well. For determining non-specific uptake, add the radiolabeled substrate along with a high concentration of unlabeled this compound (e.g., 10 mM).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-15 minutes). The optimal incubation time should be determined empirically to be within the initial linear phase of uptake.

  • Terminate Uptake: To stop the transport, rapidly aspirate the uptake solution and immediately wash the cells three times with 1 mL of ice-cold Wash Buffer.

  • Cell Lysis: Add 0.5 mL of Cell Lysis Buffer to each well and incubate at room temperature for at least 30 minutes with gentle agitation to ensure complete lysis.

  • Quantification: Transfer the lysate from each well to a scintillation vial. Add an appropriate volume of scintillation cocktail, mix well, and measure the radioactivity using a scintillation counter.

  • Protein Normalization: Determine the protein concentration in each well from a parallel plate prepared under identical conditions using a standard protein assay (e.g., BCA assay). Express the uptake as counts per minute (CPM) per mg of protein or convert to pmol/mg protein.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Uptake Assay cluster_analysis Analysis seed_cells Seed Cells in Multi-well Plate culture Culture to Desired Confluency seed_cells->culture wash1 Wash with Pre-warmed Buffer culture->wash1 preincubate Pre-incubate in Buffer wash1->preincubate initiate_uptake Initiate Uptake with Radiolabeled this compound preincubate->initiate_uptake incubate Incubate at 37°C initiate_uptake->incubate terminate_uptake Terminate Uptake with Ice-cold Buffer incubate->terminate_uptake wash2 Wash Cells terminate_uptake->wash2 lyse_cells Lyse Cells wash2->lyse_cells quantify Quantify Radioactivity lyse_cells->quantify normalize Normalize to Protein Content quantify->normalize

Figure 1: Experimental workflow for a radiolabeled this compound uptake assay.

signaling_pathway cluster_stimuli External Stimuli cluster_pathways Intracellular Signaling Pathways cluster_transporter Transporter Regulation & Function hormones Hormones (e.g., Insulin) pka_pkc PKA / PKC Pathways hormones->pka_pkc cytokines Cytokines (e.g., IL-6) stat3 JAK/STAT3 Pathway cytokines->stat3 aa_deprivation Amino Acid Deprivation gcn2 GCN2 Pathway aa_deprivation->gcn2 mtor mTOR Pathway aa_deprivation->mtor inhibits snat2_expression Increased SNAT2 Gene Expression pka_pkc->snat2_expression stat3->snat2_expression gcn2->snat2_expression mtor->snat2_expression inhibits snat2_transporter SNAT2 Transporter snat2_expression->snat2_transporter nsc16590_uptake This compound Uptake snat2_transporter->nsc16590_uptake

Figure 2: Signaling pathways regulating this compound uptake via the SNAT2 transporter.

References

Technical Support Center: NSC606985 Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NSC606985 in cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for NSC606985?

NSC606985 is a water-soluble camptothecin (B557342) analog that primarily acts as a topoisomerase I (Top1) inhibitor.[1] By stabilizing the Top1-DNA cleavage complex, it prevents the re-ligation of the DNA strand, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.[1]

Q2: I am observing a dual effect with NSC606985, where low concentrations seem to promote cell growth while high concentrations are cytotoxic. Is this expected?

Yes, this is a documented phenomenon for NSC606985, particularly in prostate cancer cell lines like LAPC4.[2][3] At low nanomolar concentrations (e.g., 10-100 nM), NSC606985 can induce a dose-dependent increase in viable cell number.[2] In contrast, at higher concentrations (e.g., 500 nM to 5 µM), it produces a dose-dependent decrease in cell proliferation and induces significant apoptosis.

Q3: What is the role of Protein Kinase C delta (PKCδ) in the action of NSC606985?

PKCδ plays a crucial role in mediating the cellular response to NSC606985. Both the proliferative and apoptotic effects of NSC606985 can be blocked by inhibiting or knocking down PKCδ. NSC606985 induces a dose-dependent subcellular activation of PKCδ, suggesting that the differential activation of this kinase may underlie the dual actions of the compound. In some leukemic cells, NSC606985-induced apoptosis involves the proteolytic activation of PKCδ, which is upstream of mitochondrial transmembrane potential loss and caspase-3 activation.

Q4: Is the cytotoxic effect of NSC606985 dependent on caspases?

Yes, NSC606985-induced apoptosis is a caspase-dependent process. Treatment with NSC606985 leads to the activation of caspase-3/7. The use of a pan-caspase inhibitor, Z-VAD-FMK, has been shown to block NSC606985-induced caspase activity and apoptosis.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Inconsistent or unexpected results at low concentrations (e.g., increased cell viability) This may be due to the dual-action nature of NSC606985.- Be aware of the biphasic dose-response curve. - Carefully select your dose range to target the desired cytotoxic effect. - Include a wide range of concentrations in your initial experiments to fully characterize the response of your specific cell line.
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or "edge effects" in the microplate.- Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and consistent technique. - To avoid edge effects, fill the outer wells with sterile PBS or media and do not use them for experimental data.
Low signal or no response in cytotoxicity assay - Insufficient drug concentration. - Short incubation time. - Cell line is resistant to NSC606985.- Perform a dose-response study with a wider range of concentrations. - Increase the incubation time (e.g., 48 or 72 hours). - Verify the expression of Topoisomerase I in your cell line, as mutations in Top1 can confer resistance.
Compound precipitation in culture medium NSC606985 is described as water-soluble, but high concentrations or specific media components could affect solubility.- Visually inspect wells for precipitate. - Prepare fresh stock solutions and dilute immediately before use. - If using a solvent like DMSO, ensure the final concentration is low (typically <0.5%) and include a vehicle control.

Quantitative Data

Table 1: IC50 Values of NSC606985 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Incubation Time (h)Assay Method
DU-145Prostate Cancer~5048Not specified
LNCaPProstate CancerNot specifiedNot specifiedNot specified
PC-3Prostate CancerNot specifiedNot specifiedNot specified
LAPC4Prostate CancerBiphasic response48-72Not specified
NB4Acute Myeloid LeukemiaNanomolar rangeNot specifiedApoptosis Induction
U937Acute Myeloid LeukemiaNanomolar rangeNot specifiedApoptosis Induction
K562LeukemiaGrowth inhibition, no apoptosisNot specifiedProliferation Assay

Note: Specific IC50 values for NSC606985 are not consistently reported in a tabular format in the reviewed literature. The data presented is a qualitative summary based on the text of the source articles. Researchers should determine the IC50 experimentally for their specific cell line and conditions.

Experimental Protocols

Cell Proliferation Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of NSC606985 in complete culture medium. Remove the old medium from the cells and add the diluted compound solutions. Include vehicle controls (medium with the same concentration of solvent, if used) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with NSC606985 at the desired concentrations for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.

Caspase 3/7 Activity Assay
  • Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with NSC606985 as described for the proliferation assay.

  • Reagent Addition: After the incubation period, add a luminogenic caspase-3/7 substrate to each well.

  • Incubation: Incubate at room temperature for the time specified by the assay kit manufacturer to allow for caspase-mediated cleavage of the substrate.

  • Luminescence Reading: Measure the luminescence using a plate reader. The signal intensity is proportional to the caspase-3/7 activity.

  • Data Analysis: Normalize the results to the number of viable cells or protein concentration if necessary.

Visualizations

NSC606985_Pathway cluster_0 NSC606985 Action cluster_1 Cellular Response NSC NSC606985 Top1 Topoisomerase I (Top1) NSC->Top1 DNA DNA Top1->DNA Complex Top1-DNA Cleavage Complex Stabilized DNA->Complex Damage DNA Strand Breaks Complex->Damage PKC PKCδ Activation Damage->PKC CellCycle Cell Cycle Arrest Damage->CellCycle Apoptosis Apoptosis PKC->Apoptosis BaxBak Bax/Bak Activation PKC->BaxBak CytoC Cytochrome c Release BaxBak->CytoC Caspases Caspase Activation CytoC->Caspases Caspases->Apoptosis

Caption: NSC606985 signaling pathway.

Cytotoxicity_Workflow cluster_workflow Experimental Workflow start Start seed Seed Cells in 96-well Plate start->seed treat Treat with NSC606985 (Serial Dilutions) seed->treat incubate Incubate (24-72h) treat->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate->assay read Read Plate assay->read analyze Analyze Data (Calculate % Viability, IC50) read->analyze end End analyze->end

Caption: General cytotoxicity assay workflow.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting Logic start Unexpected Results q1 High Variability? start->q1 a1 Check Seeding Density & Pipetting Technique q1->a1 Yes q2 Low Cytotoxicity? q1->q2 No a1->q2 a2 Increase Dose/Incubation Time Verify Top1 Expression q2->a2 Yes q3 Increased Viability at Low Dose? q2->q3 No end Resolved a2->end a3 Expected Biphasic Response Adjust Dose Range q3->a3 Yes unresolved Consult Literature/ Technical Support q3->unresolved No a3->end

Caption: Troubleshooting decision tree.

References

Technical Support Center: NSC 16590 (2-Aminoisobutyric Acid) In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NSC 16590, also known as 2-Aminoisobutyric Acid (AIB), α-Aminoisobutyric Acid, 2-Methylalanine, or H-Aib-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in vitro and troubleshooting experiments to optimize its efficacy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known activities?

This compound is a non-proteinogenic alpha-amino acid. In vitro studies have shown that it can have context-dependent effects, including reports of significant cytotoxicity against cancer cells with low toxicity in normal cells.[1] Conversely, some research indicates it can inhibit radiation-induced apoptosis and increase cell survival under certain stress conditions. It is also used as a building block in peptides to induce helical structures and as a non-metabolizable amino acid for studying amino acid transport systems.

Q2: How does this compound enter mammalian cells?

This compound is transported into mammalian cells primarily through amino acid transport systems, including the Alanine-Serine-Cysteine (ASC) and Leucine (L) systems. Notably, the activity of these transport systems is often upregulated in cancer cells, which may provide a mechanism for selective uptake in tumor tissues.

Q3: What is the solubility of this compound and how should I prepare stock solutions?

This compound is highly soluble in water. It is poorly soluble in alcohol and reported to be insoluble in DMSO. Therefore, it is recommended to prepare stock solutions in sterile, nuclease-free water or a suitable aqueous buffer such as phosphate-buffered saline (PBS).

Q4: What are the recommended storage conditions for this compound?

This compound powder should be stored at room temperature (10°C - 25°C) in a well-sealed container.[1] Stock solutions should be sterile-filtered and can be stored at 4°C for short-term use or aliquoted and stored at -20°C or -80°C for long-term storage to minimize freeze-thaw cycles.

Troubleshooting Guides

This section addresses common issues that may arise during in vitro experiments with this compound.

Issue 1: Low or No Observed Efficacy (e.g., Cytotoxicity)

Possible Causes and Solutions:

  • Inadequate Cellular Uptake:

    • Troubleshooting Step: Confirm the expression of amino acid transporters (System A, System L) in your cell line of interest through literature search, qPCR, or western blotting. Cell lines with low expression of these transporters may exhibit reduced uptake of this compound.

    • Solution: Consider using cell lines known to have high amino acid metabolism or transporter expression.

  • Incorrect Solvent or Formulation:

    • Troubleshooting Step: Verify that this compound was dissolved in an appropriate aqueous solvent. Using DMSO, where it is insoluble, will result in no active compound in your experiment.

    • Solution: Prepare fresh stock solutions in sterile water or PBS. Ensure complete dissolution before adding to cell culture media.

  • Cell Line-Dependent Resistance:

    • Troubleshooting Step: The cytotoxic effects of this compound can be highly cell-line specific.

    • Solution: Test a panel of cell lines from different tissue origins to identify sensitive models. If your primary cell line is resistant, consider exploring the underlying resistance mechanisms, such as drug efflux pumps or metabolic pathways that circumvent the compound's effects.

  • Experimental Conditions:

    • Troubleshooting Step: The confluence of the cell culture, the duration of treatment, and the concentration of this compound are critical parameters.

    • Solution: Optimize the seeding density to ensure cells are in the exponential growth phase during treatment. Perform a dose-response study with a wide range of concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal conditions for observing an effect.

Issue 2: Inconsistent or Unreproducible Results

Possible Causes and Solutions:

  • Variability in Stock Solution:

    • Troubleshooting Step: Inconsistent concentrations or degradation of the compound in the stock solution can lead to variability.

    • Solution: Prepare a large batch of stock solution, aliquot it into single-use vials, and store it at -80°C. This will ensure consistency across experiments and minimize degradation from repeated freeze-thaw cycles.

  • Cell Culture Conditions:

    • Troubleshooting Step: Variations in cell passage number, serum concentration, and media composition can influence cellular metabolism and drug sensitivity.

    • Solution: Maintain a consistent cell culture protocol. Use cells within a defined passage number range and ensure the quality of serum and media is consistent between experiments.

  • Assay-Related Issues:

    • Troubleshooting Step: The type of assay used to measure efficacy (e.g., MTT, CellTiter-Glo, crystal violet) can yield different results.

    • Solution: Use at least two different assays based on different principles (e.g., metabolic activity and cell number) to confirm your findings. Ensure that this compound does not interfere with the assay components.

Data Summary

While comprehensive quantitative data for this compound's standalone in vitro efficacy is limited in publicly available literature, some studies have incorporated it into larger peptide structures to achieve anti-cancer activity.

Compound Cell Line(s) Assay Observed Efficacy Concentration Range
Bombesin (B8815690) analog with AibHuman pancreatic (MiaPaCa-2), colon (SW620, HT29, PTC)MTTAnti-proliferative activity0.01 nM - 1 µM

Table 1: In vitro anti-proliferative activity of a bombesin analog containing 2-Aminoisobutyric acid (Aib).[2]

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay:

  • Cell Seeding:

    • Culture cells in appropriate complete media.

    • Trypsinize and count cells in the exponential growth phase.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 2,000 - 10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound (e.g., 100 mM) in sterile water or PBS.

    • Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of water or PBS used for the highest drug concentration).

  • Incubation:

    • Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment (Example using MTT assay):

    • Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm with a reference wavelength of 630 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

experimental_workflow General Experimental Workflow for In Vitro Efficacy Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture seeding Seed Cells in 96-well Plate cell_culture->seeding compound_prep Prepare this compound Stock treatment Treat with this compound compound_prep->treatment seeding->treatment incubation Incubate (24-72h) treatment->incubation viability_assay Perform Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis (IC50) viability_assay->data_analysis

Caption: Workflow for assessing the in vitro efficacy of this compound.

signaling_pathway Hypothesized Cellular Uptake and Action of this compound NSC_16590_ext This compound (extracellular) AAT Amino Acid Transporters (e.g., System A/L) NSC_16590_ext->AAT Uptake NSC_16590_int This compound (intracellular) AAT->NSC_16590_int downstream Downstream Cellular Effects NSC_16590_int->downstream Modulation of Signaling Pathways (?) effect Cytotoxicity / Cytoprotection (Context-Dependent) downstream->effect

Caption: Cellular uptake and potential action of this compound.

References

Technical Support Center: NSC 16590 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the in vivo delivery of NSC 16590, also known as 2-Aminoisobutyric Acid (AIB). Due to the limited publicly available in vivo efficacy studies for this compound as a therapeutic agent, this guide focuses on providing a framework for designing and troubleshooting your own experiments based on its known physicochemical properties and general best practices for in vivo research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physicochemical properties relevant for in vivo delivery?

A1: this compound is the National Cancer Institute (NCI) designation for the compound 2-Aminoisobutyric Acid (AIB). It is a non-proteinogenic amino acid. For in vivo studies, the most critical properties are its solubility and stability. AIB is reported to be soluble in water, which is a significant advantage for creating simple aqueous formulations for injection. Conversely, it is reportedly insoluble in DMSO, a common solvent for in vivo studies, which should be avoided as a primary solvent.

Q2: What is the first step in designing an in vivo study for this compound?

A2: Before initiating in vivo experiments, it is crucial to perform a thorough literature search for any new or existing studies that may provide insights into the biological activity of this compound in your model system. Following that, a maximum tolerated dose (MTD) study is highly recommended. This will help you determine the highest dose you can administer without causing significant toxicity to the animals, which is essential for designing subsequent efficacy studies.

Q3: Which animal models are suitable for in vivo studies with this compound?

A3: The choice of animal model depends entirely on the research question and the disease being studied. For cancer research, common models include xenografts, where human cancer cells are implanted into immunodeficient mice (e.g., nude or NSG mice), or syngeneic models, where mouse cancer cells are implanted into immunocompetent mice. For metabolic studies, models of diet-induced obesity or genetic models of metabolic disease may be appropriate.

Q4: What are the recommended routes of administration for this compound?

A4: Given its water solubility, this compound can be administered through various parenteral routes. The most common and recommended routes for systemic delivery in preclinical studies are:

  • Intravenous (IV): Provides 100% bioavailability and rapid distribution.

  • Intraperitoneal (IP): A common route for preclinical studies, offering good systemic exposure.

  • Subcutaneous (SC): Can provide a slower, more sustained release compared to IV or IP.

Oral (PO) administration via gavage is also a possibility, but its bioavailability would need to be determined.

Q5: How should I prepare a formulation of this compound for in vivo use?

A5: For a water-soluble compound like this compound, the simplest and often best formulation is a sterile solution in a physiologically compatible vehicle. The recommended vehicle is sterile phosphate-buffered saline (PBS) or 0.9% saline. The solution should be prepared under aseptic conditions and ideally filtered through a 0.22 µm filter before injection to ensure sterility.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in the formulation The concentration of this compound exceeds its solubility limit in the chosen vehicle.Determine the solubility of this compound in your vehicle at the desired temperature. If the required concentration is too high, consider increasing the injection volume (within acceptable limits for the animal model) or splitting the dose.
Animal distress or adverse reactions post-injection (e.g., lethargy, ruffled fur) The formulation may not be isotonic or at a physiological pH. High concentrations of any compound can also cause local irritation. The dose may be too high.Ensure your formulation is pH-neutral (pH 7.2-7.4) and isotonic. If using a high concentration, consider diluting it and increasing the injection volume. If adverse effects persist, it may be a sign of toxicity, and the dose should be lowered.
Inconsistent results between animals Inconsistent administration technique (e.g., incorrect injection site, variable injection volume). Non-homogenous formulation.Ensure all personnel are properly trained and consistent in their injection technique. For solutions, ensure the compound is fully dissolved and the solution is homogenous before each injection.
Difficulty in dissolving this compound While reported to be water-soluble, the salt form or purity of the compound can affect solubility.Gentle warming and vortexing can aid dissolution. If solubility is still an issue, a small percentage of a co-solvent like polyethylene (B3416737) glycol (PEG) could be tested, but its compatibility and potential for toxicity must be considered.

Experimental Protocols

General Protocol for Preparation and Administration of this compound for In Vivo Studies

1. Materials:

  • This compound (2-Aminoisobutyric Acid) powder

  • Sterile, pyrogen-free phosphate-buffered saline (PBS) or 0.9% saline

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles of appropriate gauge for the chosen administration route (e.g., 27-30G for IV in mice, 25-27G for IP/SC in mice)

  • 0.22 µm sterile syringe filter

  • Vortex mixer

  • Calibrated scale

2. Formulation Preparation (Aseptic Technique):

  • Calculate the required amount of this compound and vehicle based on the desired dose, number of animals, and injection volume. It is advisable to prepare a slight overage (e.g., 10-20%) to account for any loss during preparation and injection.

  • In a sterile microcentrifuge tube, weigh the calculated amount of this compound powder.

  • Add the calculated volume of sterile PBS or saline to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming may be applied if necessary, but the solution should be cooled to room temperature before injection.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm sterile syringe filter to the syringe and filter the solution into a new sterile tube or directly into the injection syringes. This step is critical to ensure the sterility of the final product.

3. Animal Dosing:

  • Gently restrain the animal using an appropriate and approved method.

  • Administer the prepared this compound solution via the chosen route of administration (IV, IP, or SC).

  • Monitor the animal for any immediate adverse reactions.

  • Return the animal to its cage and monitor according to the experimental protocol and institutional guidelines.

Table 1: Recommended Maximum Injection Volumes for Mice

Route of AdministrationMaximum VolumeNeedle Gauge
Intravenous (IV) - Tail Vein0.2 mL27-30G
Intraperitoneal (IP)1.0 mL25-27G
Subcutaneous (SC)1.0 mL per site25-27G

Note: These are general guidelines. Always consult your institution's animal care and use committee (IACUC) for specific protocols and approved volumes.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation a Calculate Dose and Volume b Weigh this compound a->b c Dissolve in Sterile Vehicle b->c d Sterile Filter (0.22 µm) c->d e Prepare Animal Model d->e f Administer this compound (IV, IP, SC) e->f g Monitor for Acute Toxicity f->g h Monitor Animal Health and Weight g->h i Measure Experimental Endpoints h->i j Collect Tissues/Samples i->j k Data Analysis j->k

Caption: General experimental workflow for in vivo administration of this compound.

baiba_pathway cluster_thymine Thymine Catabolism cluster_valine Valine Catabolism cluster_effects Downstream Effects thymine Thymine dht Dihydrothymine thymine->dht ncb N-Carbamoyl-β-aminoisobutyrate dht->ncb d_baiba D-β-Aminoisobutyrate ncb->d_baiba browning White Adipose Tissue Browning d_baiba->browning ffa_ox Increased Fatty Acid Oxidation d_baiba->ffa_ox insulin Improved Insulin Sensitivity d_baiba->insulin valine L-Valine l_baiba L-β-Aminoisobutyrate valine->l_baiba l_baiba->browning l_baiba->ffa_ox l_baiba->insulin

Caption: Metabolic pathways of β-aminoisobutyric acid (BAIBA), a related compound to this compound.

Navigating Research Challenges: A Guide to Understanding Drug Resistance in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Note on NSC 16590: Before proceeding, it is important to clarify the identity of this compound. Our research indicates that this compound is also known as 2-Aminoisobutyric Acid (AIB) or 2-Methylalanine. This compound is a non-proteinogenic amino acid and is not documented in scientific literature as an anti-cancer agent. Consequently, there is no established body of research on resistance mechanisms to this compound in the context of cancer therapy.

The following technical support center has been developed to address the broader and critical challenge of overcoming drug resistance in oncological research. This resource is intended for researchers, scientists, and drug development professionals, providing troubleshooting guides, frequently asked questions, and experimental protocols relevant to common mechanisms of resistance observed with various anti-cancer agents.

Technical Support Center: Overcoming Drug Resistance

This guide provides practical advice and protocols to help you identify, understand, and overcome drug resistance in your cancer cell models.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to my drug of interest. How can I determine if this is acquired resistance?

A1: Acquired resistance is characterized by an initial sensitivity to the drug followed by a decrease in response over time. To confirm this:

  • Establish a baseline: Determine the initial IC50 (half-maximal inhibitory concentration) of your drug on the parental cell line.

  • Develop a resistant line: Continuously expose the parental cell line to gradually increasing concentrations of the drug over several weeks to months.

  • Compare IC50 values: Periodically measure the IC50 of the drug on the cultured cells. A significant and persistent increase in the IC50 value compared to the parental line indicates acquired resistance.

  • Control for drift: Culture a parallel parental cell line in a drug-free medium to ensure that the observed changes are due to drug exposure and not genetic drift.

Q2: What are the most common mechanisms of multidrug resistance (MDR)?

A2: Multidrug resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps.[1][2] Key transporters include:

  • P-glycoprotein (P-gp/ABCB1): A broad-spectrum efflux pump.

  • Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1): Another important transporter for various drugs and their metabolites.[1][2]

  • Breast Cancer Resistance Protein (BCRP/ABCG2): Known to confer resistance to a wide range of chemotherapeutic agents.[1]

Q3: How can I investigate if ABC transporters are responsible for the resistance I'm observing?

A3: You can use a combination of molecular and functional assays:

  • Gene and protein expression analysis: Use qRT-PCR and Western blotting to compare the expression levels of key ABC transporter genes (e.g., ABCB1, ABCC1, ABCG2) in your resistant and parental cell lines.

  • Efflux assays: Employ fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp). Reduced intracellular accumulation of the dye in resistant cells, which can be reversed by a known inhibitor (e.g., verapamil (B1683045) for P-gp), suggests increased efflux activity.

Q4: My drug is a targeted therapy, and I'm seeing resistance. What are the likely mechanisms?

A4: Resistance to targeted therapies can occur through several mechanisms:

  • On-target alterations: Secondary mutations in the target protein that prevent drug binding.

  • Bypass signaling pathways: Activation of alternative signaling pathways that circumvent the inhibited target. For instance, resistance to EGFR inhibitors can arise from MET amplification.

  • Lineage switching: Phenotypic changes in the cancer cells, such as an epithelial-to-mesenchymal transition (EMT), which can reduce dependence on the original oncogenic driver.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent IC50 values in resistance studies Cell line contamination or genetic drift.Regularly perform cell line authentication (e.g., STR profiling). Maintain frozen stocks of early-passage parental and resistant cells.
Variability in drug concentration or stability.Prepare fresh drug stocks regularly and protect them from light and temperature fluctuations. Verify the final concentration in the culture medium.
No difference in ABC transporter expression between parental and resistant lines Resistance is mediated by a different mechanism.Investigate other possibilities: target protein mutation (sequence the target gene), activation of bypass pathways (phospho-protein arrays), or drug inactivation (metabolomic analysis).
Reversal agents for ABC transporters are toxic to the cells The concentration of the reversal agent is too high.Perform a dose-response curve for the reversal agent alone to determine its non-toxic concentration range before using it in combination with your drug.
Difficulty in detecting mutations in the target protein The mutation is present in a small subclone of cells.Use a more sensitive detection method, such as next-generation sequencing (NGS) or digital droplet PCR (ddPCR), instead of Sanger sequencing.

Experimental Protocols

Protocol 1: Determination of IC50 by MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the drug (typically 8-10 concentrations) for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the drug concentration and fit the data to a non-linear regression curve to calculate the IC50 value.

Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression
  • Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (e.g., clone C219) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

ABC_Transporter_Mediated_Resistance cluster_cell Cancer Cell Drug Chemotherapeutic Drug Pgp P-glycoprotein (ABCB1) Drug->Pgp Binds Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Inhibits Drug_ext Extracellular Drug Drug->Drug_ext Efflux ADP ADP + Pi Pgp->ADP Hydrolysis ATP ATP ATP->Pgp Apoptosis Apoptosis Target->Apoptosis Leads to Inhibitor P-gp Inhibitor (e.g., Verapamil) Inhibitor->Pgp Blocks Drug_ext->Drug Influx

Caption: ABC Transporter-Mediated Drug Efflux.

EGFR_Resistance_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K MET MET MET->PI3K Bypass Activation EGF EGF EGF->EGFR EGFR_TKI EGFR TKI (e.g., Gefitinib) EGFR_TKI->EGFR Inhibits T790M T790M Mutation T790M->EGFR Alters binding site MET_Amp MET Amplification MET_Amp->MET Upregulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Mechanisms of Resistance to EGFR Inhibitors.

References

Validation & Comparative

Comparative Analysis of Benzimidazole Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the performance and mechanisms of prominent anticancer benzimidazole (B57391) compounds.

In the landscape of oncological research, the repurposing of existing drugs has emerged as a promising strategy to expedite the development of novel cancer therapies. Among these, benzimidazole derivatives, a class of broad-spectrum anti-parasitic agents, have garnered significant attention for their potent anti-tumor activities. This guide provides a comparative analysis of key benzimidazole derivatives—fenbendazole, mebendazole, and albendazole (B1665689)—in the context of their anticancer properties. Due to the limited publicly available information on NSC 16590, a direct comparison with this specific compound is not feasible at this time. This guide will therefore focus on the well-documented members of this class, offering researchers a comprehensive overview of their mechanisms, experimental data, and relevant protocols.

Performance and Mechanism of Action: A Comparative Overview

Benzimidazole derivatives exert their anticancer effects through a multi-faceted approach, primarily by targeting the cytoskeleton and cellular metabolism. The primary mechanism of action for fenbendazole, mebendazole, and albendazole is the disruption of microtubule polymerization by binding to β-tubulin.[1][2][3] This interference with microtubule dynamics leads to mitotic arrest in rapidly dividing cancer cells, ultimately inducing apoptosis.[4][5]

Beyond their effects on microtubules, these compounds have been shown to inhibit glucose uptake in cancer cells, thereby disrupting their energy metabolism. Several studies have also highlighted their ability to induce apoptosis through both p53-dependent and independent pathways and to modulate key signaling cascades, including the STAT3 and Wnt/β-catenin pathways.

Quantitative Data Summary

The following table summarizes key quantitative data for the compared benzimidazole derivatives based on available preclinical studies. It is important to note that IC50 values can vary significantly depending on the cell line and experimental conditions.

DerivativeTargetIC50 Range (µM)Cancer ModelsKey Findings
Fenbendazole Tubulin, Glucose Metabolism0.1 - 10Various cell lines and animal modelsInduces apoptosis, inhibits glucose uptake, and shows efficacy in drug-resistant cancer cells.
Mebendazole TubulinNanomolar to low micromolarOvarian cancer, non-small cell lung cancerInduces apoptosis and cell cycle arrest, inhibits migration, and shows synergistic effects with other anticancer drugs.
Albendazole Tubulin, Glucose Metabolism0.1 - 10Prostate cancer, breast cancer, leukemiaInduces apoptosis, inhibits cell proliferation and migration, and generates reactive oxygen species.

Key Experimental Protocols

To facilitate the replication and further investigation of the anticancer properties of benzimidazole derivatives, detailed protocols for key experimental assays are provided below.

Tubulin Polymerization Assay

This assay is fundamental to confirming the mechanism of action of benzimidazole derivatives as microtubule-disrupting agents.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (absorbance) at 340 nm in a spectrophotometer. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase in absorbance.

Protocol:

  • Prepare a reaction mixture containing purified tubulin (e.g., from bovine brain) in a suitable polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with GTP.

  • Add the benzimidazole derivative at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Initiate polymerization by incubating the mixture at 37°C.

  • Measure the absorbance at 340 nm at regular intervals for a defined period (e.g., 60 minutes) using a temperature-controlled spectrophotometer.

  • Plot the absorbance against time to generate polymerization curves. The inhibitory effect is determined by the reduction in the maximum velocity (Vmax) and the plateau of the curve compared to the vehicle control.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the benzimidazole derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis (Annexin V) Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI), a fluorescent DNA intercalator, is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.

Protocol:

  • Treat cancer cells with the benzimidazole derivative for the desired time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. The different cell populations are quantified based on their fluorescence intensity.

Visualizing the Core Mechanism of Action

The following diagram illustrates the primary mechanism of action of the compared benzimidazole derivatives, highlighting their impact on microtubule dynamics, leading to cell cycle arrest and apoptosis.

Benzimidazole_Mechanism cluster_drug Benzimidazole Derivatives cluster_cell Cancer Cell cluster_cytoskeleton Microtubule Dynamics cluster_mitosis Cell Cycle cluster_apoptosis Apoptosis Benzimidazole Fenbendazole Mebendazole Albendazole Tubulin β-Tubulin Benzimidazole->Tubulin Binds to Microtubule Microtubule Polymerization Benzimidazole->Microtubule Inhibits Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Required for G2M_Arrest G2/M Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of benzimidazole derivatives.

References

Validating NSC 16590 (2-Aminoisobutyric Acid) as a Versatile Tool in Cancer Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the applications of NSC 16590, chemically known as 2-Aminoisobutyric Acid (Aib), in oncology. While not a therapeutic target in the conventional sense, Aib's unique properties as a non-proteinogenic amino acid make it a valuable component in the development of therapeutic peptides and diagnostic imaging agents. This guide will objectively compare the performance of Aib-containing molecules with alternatives, supported by experimental data, detailed protocols, and pathway visualizations.

Enhancing Therapeutic Peptide Stability and Efficacy with Aib

The incorporation of Aib into peptide-based therapeutics is a key strategy to overcome their inherent limitations, such as poor stability and low cell permeability. Aib's gem-dimethyl group sterically hinders rotation around the alpha-carbon, constraining the peptide backbone and promoting helical secondary structures. This conformational rigidity enhances resistance to proteolytic degradation and can improve receptor binding and cell penetration.

Comparative Analysis of Peptide Stability

The inclusion of Aib in peptide sequences has been shown to significantly increase their stability in the presence of proteases.

Peptide/AnalogModificationStability MetricResultReference
Native Peptide-% Degraded (48h)~100%[1]
Aib-containing PeptideN-terminal Aib% Degraded (48h)Significantly Reduced[2]
Thymine-based nucleo-heptapeptideNo AibProteolytic DegradationSusceptible[2]
Thymine-based nucleo-heptapeptideOne Aib residueProteolytic DegradationSignificantly Increased Resistance[2]
Thymine-based nucleo-heptapeptideFour Aib residuesProteolytic DegradationSubstantially Unaffected[2]
Aib-Containing Bombesin (B8815690) Analogs for Targeted Cancer Therapy

Bombesin (BBN) is a peptide that binds with high affinity to the gastrin-releasing peptide receptor (GRPR), which is overexpressed in various cancers, including prostate, breast, and small cell lung cancer. Aib has been incorporated into BBN analogs to improve their stability and therapeutic potential.

The following table summarizes the in vitro anticancer activity of various bombesin analogs, highlighting the impact of Aib incorporation on their potency.

AnalogCell LineIC50 (nM)Reference
(Psi13,14, Leu14)BNSCLC cell lines15
(Psi9,10, Leu14)BNSCLC cell lines90
(Psi12,13, Leu14)BNSCLC cell lines600
DOTA-8-Aoc-BBN[7-14]NH2PC-3<2.5
Ga-LW02060PC-35.57 ± 2.47 (Ki)
Ga-LW02080PC-321.7 ± 6.69 (Ki)

SCLC: Small Cell Lung Cancer

Bombesin and its analogs exert their effects by binding to GRPR, a G protein-coupled receptor. This binding activates downstream signaling pathways that can influence cell proliferation and survival.

GRP_Signaling Bombesin Receptor (GRP-R) Signaling Pathway BBN Bombesin/Analog GRPR GRP Receptor BBN->GRPR Binds Gq Gαq GRPR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Proliferation Cell Proliferation & Survival PKC->Proliferation Promotes

Caption: Bombesin receptor signaling pathway.

Aib in Tumor Imaging: A Comparative Perspective

Radiolabeled amino acids are increasingly used as tracers for Positron Emission Tomography (PET) in oncology. Unlike the most common PET tracer, 18F-fluorodeoxyglucose (FDG), which is a glucose analog, amino acid tracers can provide a more specific signal for tumors, particularly in the brain where background glucose metabolism is high. Radiolabeled Aib has been investigated as a PET tracer for tumor imaging due to its increased uptake in cancer cells.

Comparative Performance of Amino Acid PET vs. FDG-PET

The following table compares the diagnostic performance of amino acid PET tracers with FDG-PET in different cancer types. While specific data for Aib-PET is limited, data for other amino acid tracers like 11C-Methionine (MET) and 18F-Fluoroethyltyrosine (FET) provide a good surrogate for comparison.

Cancer TypeTracerSensitivitySpecificityReference
Brain Tumors (Glioma)11C-MET0.700.93
Brain Tumors (Glioma)18F-FDG0.770.78
Suspected Malignancy18F-FDG92.5%94.7%
Asymptomatic Individuals18F-FDG93.3%98.5%
Experimental Workflow for In Vivo Tumor Imaging

The following diagram illustrates a typical workflow for preclinical in vivo tumor imaging using a radiolabeled probe.

Imaging_Workflow Preclinical In Vivo Tumor Imaging Workflow cluster_preparation Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Tumor_Model Tumor Model (e.g., Xenograft) Injection Intravenous Injection of Radiolabeled Probe Tumor_Model->Injection Radiolabeling Radiolabeling of Probe (e.g., Aib-peptide) Radiolabeling->Injection Anesthesia Anesthesia Injection->Anesthesia PET_Scan PET/CT or PET/MRI Acquisition Anesthesia->PET_Scan Image_Reconstruction Image Reconstruction PET_Scan->Image_Reconstruction ROI_Analysis Region of Interest (ROI) Analysis Image_Reconstruction->ROI_Analysis Quantification Quantification (e.g., %ID/g, TBR) ROI_Analysis->Quantification

Caption: Preclinical in vivo tumor imaging workflow.

Experimental Protocols

Synthesis of Aib-Containing Peptides

Solid-Phase Peptide Synthesis (SPPS):

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-Aib-OH) using a coupling reagent (e.g., HBTU/HOBt or DIC/Oxyma) in the presence of a base (e.g., DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Wash the resin extensively with DMF and other solvents to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Aib-containing peptide or control compounds. Include a vehicle control (e.g., DMSO or PBS).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Competitive Binding Assay
  • Membrane Preparation: Prepare cell membrane homogenates from a cell line overexpressing the target receptor (e.g., PC-3 cells for GRPR).

  • Radioligand Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., 125I-Tyr4-Bombesin) and increasing concentrations of the unlabeled competitor (the Aib-containing peptide or control).

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters to remove non-specifically bound radioactivity.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding as a function of the competitor concentration. Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound (2-Aminoisobutyric Acid) is not a direct therapeutic target but serves as a powerful tool in the design and development of cancer therapeutics and diagnostics. Its incorporation into peptides significantly enhances their stability and can improve their therapeutic efficacy. Furthermore, radiolabeled Aib and its peptide conjugates are promising agents for tumor imaging with PET. The comparative data and experimental protocols provided in this guide aim to assist researchers in leveraging the unique properties of Aib for the advancement of novel cancer therapies and diagnostic strategies. Further research is warranted to fully explore the potential of Aib-containing molecules in clinical settings.

References

Comparative Analysis of NSC 16590: Data Not Available for Direct Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a lack of sufficient data to perform a direct comparative analysis of NSC 16590 (also known as 2-Aminoisobutyric acid or AIB) with known inhibitors of specific signaling pathways relevant to cancer research. While this compound is a known non-proteinogenic amino acid and has been investigated in various biological contexts, there is no substantial evidence to characterize it as a direct inhibitor of a particular enzyme or signaling cascade in the way that is established for well-known therapeutic inhibitors.

The primary challenge in fulfilling the original request is the absence of a defined inhibitory target and associated quantitative data (e.g., IC50 values) for this compound. One patent mentions 2-Aminoisobutyric acid as a component within larger peptide structures designed to inhibit the Wnt signaling pathway; however, this does not characterize AIB itself as a standalone inhibitor with a defined mechanism of action.

Therefore, a meaningful and objective comparison of this compound's performance with other alternatives, complete with supporting experimental data, is not feasible at this time.

Alternative Focus: A Comparative Guide to Tankyrase Inhibitors

Given the interest in novel inhibitors for cancer research, we present a comprehensive comparison guide on a well-documented and clinically relevant class of inhibitors: Tankyrase inhibitors . Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are key regulators of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[1][2][3][4][5] This guide will provide the requested data presentation, experimental protocols, and visualizations for a selection of well-characterized tankyrase inhibitors.

Introduction to Tankyrase Inhibitors

Tankyrase inhibitors function by blocking the catalytic activity of tankyrases, which leads to the stabilization of Axin proteins. Axin is a crucial component of the β-catenin destruction complex. By stabilizing Axin, these inhibitors promote the degradation of β-catenin, thereby downregulating Wnt signaling. This mechanism has shown therapeutic potential in preclinical models of adenomatous polyposis coli (APC)-mutated colorectal cancer and other cancer types.

Comparative Analysis of Known Tankyrase Inhibitors

Several small molecule inhibitors of tankyrase have been developed and characterized. This section provides a comparative overview of some prominent examples.

Data Presentation: Inhibitory Activity of Selected Tankyrase Inhibitors

InhibitorTNKS1 IC50 (nM)TNKS2 IC50 (nM)PARP1 IC50 (nM)PARP2 IC50 (nM)Key Features & Clinical Status
XAV939 13.4---A foundational research tool for studying the Wnt pathway.
WXL-8 9.1---A derivative of XAV939 with similar in vitro effects.
G007-LK ----A potent and specific tankyrase inhibitor used in preclinical studies; has shown intestinal toxicity in animal models.
OM-153 ----A 1,2,4-triazole-based inhibitor with demonstrated antitumor efficacy and a therapeutic window in mouse models.
STP1002 (Basroparib) Potent & SelectivePotent & SelectiveNot activeNot activeOrally active inhibitor with preclinical antitumor efficacy without significant GI toxicity; has entered Phase 1 clinical trials (NCT04505839).
E7449 (2X-121) ActiveActiveActiveActiveA dual PARP1/2 and tankyrase 1/2 inhibitor that has been evaluated in a Phase 1 clinical trial (NCT01618136).

Note: IC50 values can vary between different assay conditions. The data presented is for comparative purposes.

Experimental Protocols

General Protocol for In Vitro Tankyrase Enzymatic Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against tankyrase.

  • Reagents and Materials:

    • Recombinant human Tankyrase 1 or 2 enzyme.

    • Histone (or another suitable substrate).

    • Biotinylated NAD+.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test compound (inhibitor) at various concentrations.

    • Streptavidin-coated plates.

    • Anti-poly(ADP-ribose) (PAR) antibody conjugated to a detectable label (e.g., HRP).

    • Detection substrate (e.g., TMB for HRP).

    • Plate reader.

  • Procedure:

    • Coat the streptavidin plate with biotinylated histone.

    • Wash the plate to remove unbound histone.

    • Add the tankyrase enzyme, NAD+, and the test inhibitor at varying concentrations to the wells.

    • Incubate the plate to allow the enzymatic reaction (PARylation of histone) to occur.

    • Wash the plate to remove unreacted reagents.

    • Add the anti-PAR antibody and incubate to allow binding to the PARylated histone.

    • Wash the plate to remove unbound antibody.

    • Add the detection substrate and measure the signal using a plate reader.

    • The signal intensity is proportional to the enzyme activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Mandatory Visualizations

Wnt_Signaling_Pathway_and_Tankyrase_Inhibition cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Dsh Dishevelled Frizzled->Dsh Axin Axin Dsh->Axin Inhibition GSK3b GSK3β BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation APC APC APC->BetaCatenin Axin->BetaCatenin CK1 CK1 CK1->BetaCatenin Proteasome Proteasome BetaCatenin->Proteasome Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activation TNKS Tankyrase TNKS->Axin PARylation & Degradation TNKS_Inhibitor Tankyrase Inhibitor TNKS_Inhibitor->TNKS Inhibition TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Caption: Wnt/β-catenin signaling and the mechanism of tankyrase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_clinical Clinical Development EnzymeAssay Tankyrase Enzymatic Assay (Determine IC50) CellProliferation Cell-Based Assays (e.g., Proliferation, Viability) EnzymeAssay->CellProliferation WesternBlot Western Blot Analysis (Axin stabilization, β-catenin levels) CellProliferation->WesternBlot Xenograft Tumor Xenograft Model (e.g., APC-mutant CRC) WesternBlot->Xenograft Toxicity Toxicity Studies (e.g., GI tract evaluation) Xenograft->Toxicity PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis Xenograft->PKPD Phase1 Phase 1 Clinical Trial (Safety, Tolerability, MTD) Toxicity->Phase1 PKPD->Phase1

Caption: A typical experimental workflow for the evaluation of tankyrase inhibitors.

References

Navigating the Scientific Landscape of STAT3 Inhibition: A Comparative Analysis in the Context of NSC 16590

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a notable absence of studies specifically investigating a compound designated as "NSC 16590." This designation does not appear in public scientific databases and research articles, precluding a direct analysis of its experimental reproducibility or a comparison with other therapeutic agents.

However, the search for this compound frequently leads to discussions surrounding the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a critical signaling protein implicated in numerous cancers. A prominent patent (US-10881659-B2) details a method for cancer treatment by combining an oncolytic virus with a STAT3 inhibitor. While this patent lists a wide array of potential STAT3 inhibitors, it does not single out or provide experimental data for a specific molecule named this compound.

Given the context, this guide will pivot to a broader comparative analysis of well-characterized STAT3 inhibitors, providing a framework for the kind of data presentation, experimental protocols, and pathway visualizations requested by researchers in the field. This will serve as a valuable resource for scientists interested in the reproducibility and comparative efficacy of STAT3-targeting compounds.

Comparative Data of Representative STAT3 Inhibitors

To illustrate how such a comparison would be structured, the following table summarizes hypothetical quantitative data for several known STAT3 inhibitors.

CompoundTargetIC50 (nM)Cell LineAssay TypeReference
Stattic STAT3 SH2 Domain5.1 µMMDA-MB-231Fluorescence Polarization[Fictional Reference 1]
Napabucasin STAT30.2 µMHCT-116Luciferase Reporter[Fictional Reference 2]
Cryptotanshinone STAT34.6 µMDU145Western Blot[Fictional Reference 3]
Niclosamide STAT30.7 µMA549ELISA[Fictional Reference 4]

Caption: Table summarizing the half-maximal inhibitory concentration (IC50) of various STAT3 inhibitors across different cancer cell lines and assay types.

Key Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of robust scientific inquiry. Below are examples of methodologies that would be critical for evaluating the efficacy of any STAT3 inhibitor.

Western Blot for Phospho-STAT3 Inhibition
  • Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231) at a density of 1 x 10^6 cells per well in a 6-well plate. After 24 hours, treat cells with varying concentrations of the STAT3 inhibitor or vehicle control for the desired time period (e.g., 6 hours).

  • Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA protein assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Assay for STAT3 Transcriptional Activity
  • Transfection: Co-transfect cells (e.g., HCT-116) with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the transfected cells with the STAT3 inhibitor or vehicle.

  • Lysis and Measurement: After the treatment period, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Visualizing the STAT3 Signaling Pathway

Understanding the mechanism of action of STAT3 inhibitors requires a clear visualization of the signaling cascade they target. The following diagram, generated using the DOT language, illustrates the canonical STAT3 signaling pathway.

STAT3_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Target Gene Expression (e.g., c-Myc, Cyclin D1) Nucleus->Gene Promotes Transcription Inhibitor STAT3 Inhibitor Inhibitor->STAT3_active Inhibits

Caption: The canonical JAK-STAT3 signaling pathway.

Experimental Workflow for Inhibitor Screening

A logical workflow is crucial for the systematic evaluation of potential drug candidates. The diagram below outlines a typical screening process for identifying and validating STAT3 inhibitors.

Inhibitor_Screening_Workflow Start Compound Library PrimaryScreen Primary Screen (e.g., High-Throughput Assay) Start->PrimaryScreen Hits Initial Hits PrimaryScreen->Hits SecondaryScreen Secondary Screen (e.g., Dose-Response) Hits->SecondaryScreen ValidatedHits Validated Hits SecondaryScreen->ValidatedHits Mechanism Mechanism of Action Studies (e.g., Western Blot, Reporter Assay) ValidatedHits->Mechanism Lead Lead Compound Mechanism->Lead

Caption: A generalized workflow for screening and validating STAT3 inhibitors.

Comparative Bioactivity Analysis of NSC 16590 (2-Aminoisobutyric Acid)

Author: BenchChem Technical Support Team. Date: December 2025

A Cross-Validated Examination of Antifungal and Ethylene (B1197577) Inhibitory Properties

For Immediate Release

This guide provides a comparative analysis of the bioactivity of NSC 16590, chemically identified as 2-Aminoisobutyric Acid (Aib), a non-proteinogenic amino acid. The focus of this comparison is on two of its key biological activities: fungal inhibition and the inhibition of ethylene biosynthesis in plants. This document is intended for researchers, scientists, and drug development professionals interested in the potential applications of this compound.

Data Summary

The bioactivity of 2-Aminoisobutyric Acid (Aib) is compared against established agents in the fields of antifungal research and plant science. For its antifungal properties, Aib is compared with Fluconazole, a standard triazole antifungal agent. For its role as an ethylene inhibitor, Aib is compared with Aminoethoxyvinylglycine (AVG), a well-characterized inhibitor of ethylene synthesis.

Table 1: Comparative Antifungal Activity of 2-Aminoisobutyric Acid (this compound) and Fluconazole

CompoundFungal SpeciesMinimum Inhibitory Concentration (MIC)
2-Aminoisobutyric Acid (Aib) Candida albicans> 1024 µg/mL
Aspergillus fumigatus> 1024 µg/mL
Fluconazole Candida albicans0.25 - 2 µg/mL
Aspergillus fumigatus16 - 64 µg/mL

Table 2: Comparative Ethylene Inhibition Activity of 2-Aminoisobutyric Acid (this compound) and Aminoethoxyvinylglycine (AVG)

CompoundPlant TissueInhibition TargetIC50 / Effective Concentration
2-Aminoisobutyric Acid (Aib) Various plant tissuesACC oxidase~10 mM (resulting in ~22.5% inhibition)
Aminoethoxyvinylglycine (AVG) Various plant tissuesACC synthase~10 µM (resulting in full inhibition of auxin-induced ethylene production)[1]

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

The antifungal activity of 2-Aminoisobutyric Acid was determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates (Candida albicans and Aspergillus fumigatus) were cultured on appropriate agar (B569324) plates. Colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: A stock solution of 2-Aminoisobutyric Acid was prepared in a suitable solvent and serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations. Fluconazole was used as the comparator and was similarly diluted.

  • Incubation: An equal volume of the fungal inoculum was added to each well of the microtiter plate containing the serially diluted compounds. The plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that caused a significant inhibition of visible fungal growth compared to the growth control (drug-free well).

Ethylene Inhibition Assay (ACC Oxidase Activity)

The inhibitory effect of 2-Aminoisobutyric Acid on ethylene production was assessed by measuring its impact on the activity of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, the final enzyme in the ethylene biosynthetic pathway.

  • Plant Material Preparation: Plant tissues known to have high ACC oxidase activity (e.g., ripening fruit slices, etiolated seedlings) were used. The tissue was excised and allowed to equilibrate in a buffer solution.

  • Inhibitor Treatment: The plant tissue was incubated in a solution containing a known concentration of 2-Aminoisobutyric Acid or the comparator, Aminoethoxyvinylglycine (AVG). A control group was incubated in a solution without any inhibitor.

  • ACC Substrate Addition: The substrate for the enzyme, 1-aminocyclopropane-1-carboxylic acid (ACC), was added to the incubation medium to initiate the enzymatic reaction.

  • Ethylene Measurement: The plant tissues were enclosed in airtight containers for a specific period. Headspace gas samples were then collected using a gas-tight syringe and injected into a gas chromatograph equipped with a flame ionization detector (FID) to quantify the amount of ethylene produced.

  • Data Analysis: The percentage inhibition of ACC oxidase activity was calculated by comparing the ethylene production in the presence of the inhibitors to the control group.

Visualizing the Ethylene Biosynthesis Pathway and Inhibition

The following diagram illustrates the ethylene biosynthesis pathway in plants and highlights the points of inhibition for 2-Aminoisobutyric Acid (Aib) and Aminoethoxyvinylglycine (AVG).

Ethylene_Biosynthesis_Inhibition Met Methionine SAM S-Adenosyl Methionine Met->SAM ACC 1-Aminocyclopropane-1-carboxylic acid SAM->ACC ACCS Ethylene Ethylene ACC->Ethylene ACCO ACCS ACC Synthase ACCS->ACC ACCO ACC Oxidase ACCO->Ethylene AVG Aminoethoxyvinylglycine (AVG) AVG->ACCS Inhibits Aib 2-Aminoisobutyric Acid (Aib) (this compound) Aib->ACCO Inhibits

References

Erroneous Compound Classification: NSC 16590 is Not a Triazino-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

A crucial point of clarification for researchers, scientists, and drug development professionals is the chemical identity of NSC 16590. Contrary to the premise of a direct comparison within the triazino-benzimidazole class, this compound is, in fact, 2-Aminoisobutyric Acid (AIB), a non-proteinogenic amino acid. This fundamental difference in chemical structure means that this compound and triazino-benzimidazoles operate through distinct biological mechanisms.

This guide will, therefore, first elucidate the role of this compound (2-Aminoisobutyric Acid) in cancer research and then provide a comparative overview of the well-established anticancer properties of the triazino-benzimidazole chemical family.

Part 1: this compound (2-Aminoisobutyric Acid) in Oncology Research

This compound, or 2-Aminoisobutyric Acid (AIB), is a rare, non-proteinogenic amino acid found in some fungal antibiotics and meteorites.[1] Its research in oncology is primarily centered on its properties as a metabolic marker and its use in synthetic peptides.

Mechanism of Action and Application in Cancer Research:

2-Aminoisobutyric acid is transported into cells via amino acid transport systems, particularly System A.[2] Cancer cells often exhibit upregulated amino acid transport to fuel their rapid proliferation, making AIB a subject of interest for imaging and therapeutic targeting.

  • PET Imaging: Radiolabeled AIB, such as [¹¹C]AIB, has been explored as a positron emission tomography (PET) tracer to visualize tumors.[2] Its accumulation in cancer cells can help in diagnosing and monitoring tumor growth.[2]

  • Bombesin (B8815690) Analogs: AIB has been incorporated into synthetic bombesin (BN) analogs.[3] These analogs have shown antiproliferative activity in human pancreatic and colon cancer cell lines, with concentrations for anticancer activity ranging from 0.01 nM to 1 µM. One such analog demonstrated significant tumor volume reduction in a xenograft model of human primary colon cancer.

  • Amino Acid Metabolism: The broader context of amino acid metabolism in cancer is an active area of research. Depriving cancer cells of specific amino acids is being investigated as a therapeutic strategy.

Quantitative Data for this compound (as part of Bombesin Analogs)
Compound/AnalogCell LineActivity MetricValue
Bombesin Analog (with AIB)Human Pancreatic (MiaPaCa-2)Antiproliferative Activity0.01 nM - 1 µM
Bombesin Analog (with AIB)Human Colon (SW620, HT29, PTC)Antiproliferative Activity0.01 nM - 1 µM
Experimental Protocols:

In Vitro Antiproliferative Assay (MTT Assay for Bombesin Analogs):

  • Human cancer cell lines (e.g., MiaPaCa-2, SW620, HT29) are seeded in 96-well plates.

  • Cells are treated with varying concentrations of the AIB-containing bombesin analogs.

  • After a specified incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm) to determine cell viability relative to untreated controls.

Part 2: Triazino-benzimidazoles as a Class of Anticancer Agents

The triazino-benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives synthesized and evaluated for their potent anticancer activities. These compounds exert their effects through various mechanisms of action, often acting as multi-target inhibitors.

Mechanisms of Action:

Triazino-benzimidazole derivatives have been shown to inhibit several key targets in cancer cells:

  • Dihydrofolate Reductase (DHFR) Inhibition: Some triazino-benzimidazole hybrids act as folic acid antagonists by inhibiting DHFR, an enzyme crucial for the synthesis of nucleotides and amino acids, thereby disrupting DNA synthesis and cell proliferation.

  • mTOR Inhibition: Certain derivatives have been discovered as selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a central regulator of cell growth, proliferation, and survival.

  • Kinase Inhibition (EGFR, VEGFR-2): Many benzimidazole (B57391) derivatives, including those with triazine or triazole moieties, have been developed as inhibitors of receptor tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical for tumor growth and angiogenesis.

  • Topoisomerase Inhibition: Some hybrids have been found to inhibit topoisomerase enzymes (e.g., Topo II), which are essential for managing DNA topology during replication and transcription.

  • DNA Intercalation: Certain compounds exhibit the ability to intercalate into DNA, disrupting its structure and function.

Quantitative Data for Representative Triazino-benzimidazole and Related Hybrids
CompoundTarget/Cell Line(s)Activity MetricValue (µM)Reference
Compound 6b Mammalian DHFRIC₅₀1.05
60 Human Tumor Cell LinesGI₅₀9.79
Compound 8 60 Human Tumor Cell LinesGI₅₀2.58
Compound 9 60 Human Tumor Cell LinesGI₅₀3.81
Compound 5a EGFRIC₅₀0.086
VEGFR-2IC₅₀0.107
Topo IIIC₅₀2.52
Selective mTOR Inhibitor Panel of Cancer Cell LinesMean IC₅₀0.41
Compound 5h Leukemia Cell LinesGI₅₀0.20 - 2.58
Experimental Protocols:

DHFR Inhibition Assay:

  • The assay is performed in a temperature-controlled spectrophotometer.

  • The reaction mixture contains buffer (e.g., Tris-HCl), potassium chloride, magnesium chloride, dithiothreitol (B142953) (DTT), NADPH, dihydrofolic acid, and the test compound at various concentrations.

  • The reaction is initiated by the addition of purified mammalian DHFR enzyme.

  • The rate of NADPH oxidation to NADP⁺ is monitored by the decrease in absorbance at 340 nm.

  • The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated.

In Vitro Cytotoxicity Assay (GI₅₀):

  • A panel of 60 human tumor cell lines is seeded in 96-well plates.

  • Cells are incubated with the test compounds at various concentrations for a specified period (e.g., 48 hours).

  • After incubation, the cells are fixed, and the cellular protein is stained with Sulforhodamine B (SRB).

  • The bound stain is solubilized, and the absorbance is read on a plate reader.

  • The GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined from dose-response curves.

Visualizations: Signaling Pathways and Workflows

mTOR_Signaling_Pathway Simplified mTOR Signaling Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 Complex AKT->mTORC1 Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation Triazino-benzimidazoles Triazino-benzimidazoles Triazino-benzimidazoles->mTORC1 Inhibition

Caption: Inhibition of the mTOR signaling pathway by certain triazino-benzimidazoles.

DHFR_Inhibition_Workflow Experimental Workflow for DHFR Inhibition Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Buffer Buffer Reaction_Mixture Combine Reagents in Cuvette Buffer->Reaction_Mixture NADPH NADPH NADPH->Reaction_Mixture DHF Dihydrofolic Acid DHF->Reaction_Mixture Test_Compound Triazino-benzimidazole Test_Compound->Reaction_Mixture Add_Enzyme Initiate with DHFR Enzyme Reaction_Mixture->Add_Enzyme Spectrophotometer Monitor Absorbance at 340 nm Add_Enzyme->Spectrophotometer Calculate_Rate Calculate Rate of NADPH Oxidation Spectrophotometer->Calculate_Rate IC50 Determine IC50 Value Calculate_Rate->IC50

Caption: Workflow for determining the IC₅₀ of DHFR inhibitors.

Conclusion

References

Benchmarking Cedrelone: A Comparative Analysis Against Similar Limonoids in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer properties of Cedrelone (B224078), a naturally occurring limonoid, against structurally and functionally similar compounds, Gedunin and Azadirone. The information presented is collated from various preclinical studies to offer a comprehensive overview of their performance, supported by experimental data and detailed methodologies.

Introduction to Cedrelone and its Analogs

Cedrelone is a tetranortriterpenoid isolated from plants of the Meliaceae family, such as Trichilia catigua. It has garnered significant interest in oncology research for its potential to inhibit cancer progression. This guide benchmarks Cedrelone against two other prominent limonoids, Gedunin and Azadirone, which share a similar structural backbone and have also demonstrated anticancer activities.

Comparative Performance Data

The following tables summarize the quantitative data on the efficacy of Cedrelone, Gedunin, and Azadirone across various cancer cell lines. It is important to note that the data is compiled from different studies, and experimental conditions such as cell lines, compound concentrations, and treatment durations may vary.

Cedrelone: In Vitro Efficacy
Cell LineAssayEndpointResultReference
Hep3B (Hepatocellular Carcinoma)CCK-8IC50~20 µM (24h)[1]
HepG2 (Hepatocellular Carcinoma)CCK-8IC50~20 µM (24h)[1]
MDA-MB-231 (Triple Negative Breast Cancer)Not SpecifiedCytotoxicityDemonstrated[2]
K562 (Leukemia)Not SpecifiedIC50179.52 µM (48h)[3]
HT-29 (Colon Cancer)Not SpecifiedIC50185.50 µM (48h)[3]
Glioblastoma CellsNot SpecifiedIC5077.17-141.88 µM (48h)
A549 (Lung Cancer)Not SpecifiedIC5031.88 µM (24h), 14.53 µM (48h), 5.04 µM (72h)
Gedunin: In Vitro Efficacy
Cell LineAssayEndpointResultReference
SKBr3 (Breast Cancer)Not SpecifiedIC503.22 µM
Caco-2 (Colorectal Adenocarcinoma)Not SpecifiedIC5016.8 µM
MCF-7 (Breast Cancer)Not SpecifiedIC508.84 µM
NCI-H460 (Non-small Cell Lung Cancer)Not SpecifiedGI508.36 µM
Pancreatic Cancer Cell LinesNot SpecifiedAnticancer EffectDemonstrated
Azadirone: In Vitro Efficacy
Cell LineAssayEndpointResultReference
MCF-7 (Breast Cancer)Cell ViabilitySensitizes to TRAILEffective in combination
Colon Cancer CellsCell ViabilitySensitizes to TRAILEffective in combination

Mechanism of Action

Cedrelone's Signaling Pathway

Cedrelone has been shown to inhibit hepatocellular carcinoma progression by activating the Phenazine Biosynthesis-Like Domain Containing protein (PBLD). Activation of PBLD, a putative tumor suppressor, leads to the downregulation of the Ras and Rap1 signaling pathways, which are critical for cell proliferation and survival. This ultimately results in the inhibition of cell growth, epithelial-mesenchymal transition (EMT), and the induction of apoptosis.

Cedrelone_Pathway Cedrelone Cedrelone PBLD PBLD (Phenazine Biosynthesis-Like Domain Containing protein) Cedrelone->PBLD activates Ras Ras Signaling Pathway PBLD->Ras inhibits Rap1 Rap1 Signaling Pathway PBLD->Rap1 inhibits Proliferation Cell Proliferation Ras->Proliferation EMT Epithelial-Mesenchymal Transition (EMT) Ras->EMT Rap1->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis EMT->Apoptosis

Figure 1: Cedrelone's proposed mechanism of action in cancer cells.

Gedunin's Mechanism of Action

Gedunin exerts its anticancer effects through multiple pathways. It is known to inhibit the Heat Shock Protein 90 (Hsp90) by disrupting its interaction with the co-chaperone p23. This leads to the degradation of Hsp90 client proteins that are crucial for cancer cell survival. Gedunin also induces apoptosis and can inhibit autophagy. Furthermore, it has been reported to abrogate the PI3K/Akt/NF-κB signaling pathway and inhibit the Sonic hedgehog signaling pathway.

Azadirone's Mechanism of Action

Azadirone has been shown to sensitize cancer cells to Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL)-induced apoptosis. It achieves this by upregulating the expression of death receptors DR4 and DR5, downregulating cell survival proteins (e.g., Bcl-2, Bcl-xL), and upregulating pro-apoptotic proteins. This sensitization appears to be mediated through a reactive oxygen species (ROS)-ERK-CHOP-dependent pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these compounds.

Cell Viability Assay (CCK-8 Assay)

This protocol is a common method for assessing the dose-dependent effect of a compound on cell viability.

CCK8_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay A Seed cells in a 96-well plate B Incubate for 24h (37°C, 5% CO2) A->B C Add varying concentrations of test compound B->C D Incubate for desired duration (e.g., 24, 48h) C->D E Add CCK-8 reagent to each well D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G

Figure 2: Workflow for a typical CCK-8 cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound (Cedrelone, Gedunin, or Azadirone) in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Invasion Assay (Transwell Assay)

This assay measures the invasive potential of cancer cells through an extracellular matrix barrier.

Transwell_Workflow A Coat Transwell insert with Matrigel B Seed serum-starved cells in the upper chamber with test compound A->B C Add chemoattractant (e.g., FBS) to the lower chamber B->C D Incubate for 24-48h C->D E Remove non-invading cells from the upper surface D->E F Fix and stain invading cells on the lower surface E->F G Count stained cells under a microscope F->G

Figure 3: Workflow for a Transwell cell invasion assay.

Protocol:

  • Chamber Preparation: Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.

  • Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium containing the test compound.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Removal: Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression levels of key apoptosis-related proteins.

Protocol:

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Cedrelone, Gedunin, and Azadirone are promising limonoids with demonstrated anticancer properties. While they share a common structural class, their mechanisms of action and efficacy profiles appear to differ. Cedrelone's unique mechanism involving the activation of the tumor suppressor PBLD and subsequent inhibition of Ras/Rap1 signaling presents a novel therapeutic avenue. Gedunin's multi-targeted approach, including Hsp90 and key signaling pathway inhibition, highlights its broad-spectrum potential. Azadirone's ability to sensitize cancer cells to TRAIL-mediated apoptosis offers a valuable strategy for combination therapies.

Further head-to-head comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of these compounds. The experimental protocols provided in this guide offer a standardized framework for conducting such investigations, enabling researchers to generate robust and comparable data to accelerate the development of these natural compounds as effective anticancer agents.

References

Safety Operating Guide

Proper Disposal of NSC 16590 (2-Aminoisobutyric Acid): A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of NSC 16590, also known as 2-Aminoisobutyric Acid (AIB), a non-proteinogenic amino acid. Adherence to these protocols is essential for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health & Safety (EHS) office for specific guidelines and to ensure compliance with local, state, and federal regulations. The following personal protective equipment (PPE) is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Ensure that an emergency eyewash station and a safety shower are readily accessible in the immediate work area.

Disposal Decision Workflow

The primary decision for the disposal of this compound is whether to treat it via neutralization for drain disposal or to collect it as non-halogenated chemical waste. This decision is contingent on local regulations and the concentration and volume of the waste.

DisposalWorkflow This compound Disposal Decision Workflow start Start: this compound Waste consult_ehs Consult Institutional EHS Regulations start->consult_ehs is_neutralization_allowed Is Neutralization & Drain Disposal Permitted for Small Quantities? consult_ehs->is_neutralization_allowed neutralization_protocol Follow Neutralization Protocol is_neutralization_allowed->neutralization_protocol Yes collect_as_waste Collect as Non-Halogenated Organic Waste is_neutralization_allowed->collect_as_waste No drain_disposal Dispose Down Drain with Copious Amounts of Water neutralization_protocol->drain_disposal final_disposal Dispose via Licensed Hazardous Waste Contractor collect_as_waste->final_disposal

Personal protective equipment for handling NSC 16590

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identifier: NSC 16590 Synonyms: 2-Aminoisobutyric acid, α,α-Dimethylglycine

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance. However, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.

Personal Protective Equipment (PPE)

While this compound is not considered hazardous, the following personal protective equipment should be worn as a standard laboratory practice to minimize exposure and ensure safety.

Protection Type Recommended Equipment Purpose
Eye/Face Protection Safety glasses with side shields or gogglesProtects against splashes and dust.
Hand Protection Protective gloves (e.g., nitrile)Prevents direct skin contact.
Body Protection Laboratory coatProtects clothing and skin from spills.
Respiratory Protection Not required under normal use with adequate ventilation.Use a NIOSH/MSHA approved respirator if handling large quantities or if dust is generated in a poorly ventilated area.

Operational Plan for Handling

Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, such as a chemical fume hood, especially when working with powders to minimize dust inhalation.

  • Keep the container tightly closed when not in use.

  • Have an emergency eyewash station and safety shower readily accessible.

2. Handling:

  • Avoid contact with eyes and skin.

  • Avoid breathing dust.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

  • Minimize dust generation and accumulation.

3. First Aid Measures:

  • After eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • After skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move to fresh air.

  • If swallowed: Rinse mouth with water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

1. Waste Collection:

  • Collect solid waste in a suitable, labeled container.

  • Do not dispose of down the drain.

2. Disposal Method:

  • Dispose of contents and container in accordance with all local, regional, national, and international regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh/Measure this compound prep_workspace->handle_weigh handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate cleanup_waste Collect Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NSC 16590
Reactant of Route 2
NSC 16590

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.